Product packaging for C14H12Br3NO(Cat. No.:)

C14H12Br3NO

Cat. No.: B12637639
M. Wt: 449.96 g/mol
InChI Key: MQFUVWNBBCFLPX-UHFFFAOYSA-M
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Description

C14H12Br3NO is a brominated aromatic compound with a molecular weight of 449.96 g/mol . This polyhalogenated structure, featuring nitrogen and oxygen atoms, suggests a versatile chemical profile suitable for various research applications . Compounds of this type are often investigated as valuable intermediates in organic synthesis, particularly in cross-coupling reactions to construct more complex molecular architectures . The presence of bromine atoms, which are highly electronegative, significantly influences the electronic properties of the aromatic rings and provides reactive sites for further chemical modification . In broader scientific contexts, structurally related tribrominated compounds are studied for their potential applications in materials science, such as in the development of organic electronic materials, and in medicinal chemistry as scaffolds for drug discovery, where bromine can participate in halogen bonding with biological targets . Researchers value this compound for exploring structure-activity relationships and developing novel synthetic methodologies . This product is intended for research and development purposes exclusively in a laboratory setting. It is not intended for diagnostic or therapeutic uses, and is strictly not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Br3NO B12637639 C14H12Br3NO

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12Br3NO

Molecular Weight

449.96 g/mol

IUPAC Name

2-(3,5-dibromopyridin-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide

InChI

InChI=1S/C14H12Br2NO.BrH/c1-10-2-4-11(5-3-10)14(18)9-17-7-12(15)6-13(16)8-17;/h2-8H,9H2,1H3;1H/q+1;/p-1

InChI Key

MQFUVWNBBCFLPX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC(=C2)Br)Br.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of C14H12Br3NO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound C14H12Br3NO is not extensively documented in publicly available scientific literature. This guide, therefore, presents a hypothetical yet scientifically plausible approach to its synthesis and characterization based on established principles of organic chemistry and data from analogous structures. The proposed methodologies are intended for informational purposes and should be adapted and validated by qualified researchers in a controlled laboratory setting.

Introduction

The molecular formula this compound suggests a polyhalogenated nitrogen-containing aromatic compound. Such structures are of significant interest in medicinal chemistry and materials science due to the influence of bromine atoms on pharmacokinetic properties, binding affinities, and photophysical characteristics. This guide proposes a potential synthetic route and a comprehensive characterization workflow for a candidate structure corresponding to this compound, namely a tribrominated N-acetylcarbazole.

Carbazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. The introduction of three bromine atoms and an N-acetyl group is anticipated to modulate these properties significantly.

Proposed Synthesis

The synthesis of a tribrominated N-acetylcarbazole can be envisioned as a multi-step process starting from commercially available carbazole. The proposed synthetic pathway involves the acetylation of carbazole followed by electrophilic bromination.

Synthetic Pathway

Synthesis_Pathway Carbazole Carbazole N_Acetylcarbazole N-Acetylcarbazole Carbazole->N_Acetylcarbazole Acetic Anhydride, Pyridine This compound This compound (Tribromo-N-acetylcarbazole) N_Acetylcarbazole->this compound N-Bromosuccinimide, Acetic Acid Characterization_Workflow cluster_purification Purification cluster_structure_elucidation Structure Elucidation cluster_purity_and_physical Purity & Physical Properties Column_Chromatography Column Chromatography NMR 1H & 13C NMR Column_Chromatography->NMR MS Mass Spectrometry (HRMS) Column_Chromatography->MS IR Infrared Spectroscopy Column_Chromatography->IR UV_Vis UV-Vis Spectroscopy Column_Chromatography->UV_Vis Melting_Point Melting Point Column_Chromatography->Melting_Point HPLC HPLC Analysis Column_Chromatography->HPLC Synthesized_Product Synthesized this compound Synthesized_Product->Column_Chromatography

An In-depth Technical Guide to the Crystal Structure Analysis of C14H12Br3NO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for the crystal structure analysis of the compound C14H12Br3NO, chemically identified as N-(4-methylbenzyl)-2,4,6-tribromoaniline. While a public crystal structure for this specific compound is not available in crystallographic databases as of the latest search, this document serves as a detailed technical guide outlining the necessary experimental protocols, data presentation standards, and analytical workflows required for its determination and analysis.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. The precise knowledge of a compound's crystal structure provides invaluable insights into its physical and chemical properties, including intermolecular interactions, conformational preferences, and potential biological activity. This guide focuses on the analytical process for this compound, a derivative of 2,4,6-tribromoaniline. The addition of a 4-methylbenzyl group to the aniline nitrogen introduces significant conformational flexibility and potential for various intermolecular interactions, making its structural analysis of particular interest.

Data Presentation

A thorough crystal structure analysis results in a wealth of quantitative data. For clarity and comparative purposes, it is essential to present this information in a structured format. The following tables serve as a template for the crystallographic data of this compound upon its experimental determination.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaThis compound
Formula Weight466.07
Temperature (K)e.g., 293(2)
Wavelength (Å)e.g., 0.71073
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensions
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Calculated Density (Mg/m³)
Absorption Coefficient (mm⁻¹)
F(000)
Data Collection
Crystal Size (mm³)
θ range for data collection (°)
Index Ranges
Reflections Collected
Independent Reflections
R(int)
Refinement
Refinement methodFull-matrix least-squares on F²
Data / Restraints / Parameters
Goodness-of-fit on F²
Final R indices [I > 2σ(I)]
R indices (all data)
Largest diff. peak and hole (e.Å⁻³)

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
Br1C2
Br2C4
Br3C6
N1C1
N1C7
C7C8
C11C14
(...add other relevant bonds)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C6C1C2
C1N1C7
N1C7C8
C10C11C14
(...add other relevant angles)

Table 4: Selected Torsion Angles (°)

Atom 1Atom 2Atom 3Atom 4Angle (°)
C2C1N1C7
C1N1C7C8
N1C7C8C9
(...add other relevant torsions)

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of several experimental procedures.

Synthesis and Crystallization
  • Synthesis of N-(4-methylbenzyl)-2,4,6-tribromoaniline: The title compound can be synthesized via a nucleophilic substitution reaction between 2,4,6-tribromoaniline and 4-methylbenzyl bromide in the presence of a suitable base (e.g., K₂CO₃ or Et₃N) and an appropriate solvent (e.g., acetone or acetonitrile). The reaction mixture is typically stirred at room temperature or heated under reflux until completion, as monitored by thin-layer chromatography. The crude product is then purified using column chromatography or recrystallization.

  • Crystal Growth: High-quality single crystals are paramount for X-ray diffraction analysis. Suitable crystals of N-(4-methylbenzyl)-2,4,6-tribromoaniline may be grown by slow evaporation of a solution of the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane). Other techniques such as vapor diffusion or cooling crystallization can also be employed.

X-ray Data Collection
  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The data is collected at a specific temperature, often a low temperature like 100 K or 293 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement
  • Data Reduction: The collected diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities and their standard uncertainties.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factors, goodness-of-fit, and the residual electron density map.

Visualization of Experimental Workflow

The logical flow of the crystal structure determination process is visualized in the following diagram.

Crystal_Structure_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Model Validation StructureRefinement->Validation DataDeposition Data Deposition (e.g., CCDC) Validation->DataDeposition

Caption: Workflow for Crystal Structure Analysis.

This comprehensive guide provides the necessary framework for the crystal structure analysis of this compound. The detailed protocols and data presentation templates are intended to assist researchers in the successful determination and reporting of this and similar molecular structures.

Quantum Chemical Blueprint for C14H12Br3NO: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug development. The molecule C14H12Br3NO, a brominated aromatic amine, represents a class of compounds with significant potential for biological activity, owing to the presence of electron-withdrawing bromine atoms and a nitro group, which can influence its electronic properties and intermolecular interactions. This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, intended for researchers, scientists, and drug development professionals. The guide outlines a hypothetical pathway from synthesis and characterization to computational modeling and biological activity assessment, emphasizing a data-driven approach to understanding its therapeutic potential.

Synthesis and Characterization

While no specific synthesis for this compound is documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential starting material could be a substituted diphenylamine, which would undergo electrophilic bromination followed by nitration.

Proposed Synthetic Protocol

A feasible synthetic approach would involve a two-step process:

  • Electrophilic Bromination: The starting aromatic amine would be treated with a brominating agent such as N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one to introduce three bromine atoms onto the aromatic rings.[1][2][3][4] The regioselectivity of this reaction would be directed by the existing substituents on the aromatic rings.

  • Nitration: The tribrominated intermediate would then be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

Characterization Techniques

The synthesized this compound would be rigorously characterized using a suite of analytical techniques to confirm its structure and purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the N-H stretch of the amine, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula this compound.[5]

  • UV-Visible Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, which can be correlated with the computational results.[5]

Quantum Chemical Calculations

To gain a deeper understanding of the electronic structure, reactivity, and potential biological activity of this compound, a comprehensive quantum chemical investigation would be performed using Density Functional Theory (DFT).[7][8]

Computational Methodology

The calculations would be performed using a widely recognized quantum chemistry software package. The B3LYP hybrid functional, known for its balance of accuracy and computational efficiency for organic molecules, would be employed in conjunction with the 6-311++G(d,p) basis set, which provides a good description of electron distribution, especially for molecules containing heteroatoms and halogens.[9][10][11]

Calculated Properties

A range of molecular properties would be calculated to build a comprehensive profile of this compound.

Table 1: Calculated Molecular Properties of this compound

PropertyDescriptionPredicted Significance
Optimized Geometry The lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles.Essential for understanding the molecule's 3D structure and for subsequent calculations.
Vibrational Frequencies Calculated IR and Raman active vibrational modes.Allows for direct comparison with experimental IR spectra to validate the computational model.
Electronic Properties HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity.These properties provide insights into the molecule's reactivity, kinetic stability, and electron-donating/accepting capabilities.[8]
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting intermolecular interactions.
Natural Bond Orbital (NBO) Analysis Analysis of the electron density distribution and intramolecular interactions.Provides information on charge distribution, hyperconjugative interactions, and bond strengths.
Thermodynamic Properties Enthalpy, entropy, and Gibbs free energy of formation.Important for understanding the stability and potential reaction pathways of the molecule.[10]

In Silico Prediction of Biological Activity

Computational methods play a crucial role in the early stages of drug discovery by predicting the potential biological activity of novel compounds, thereby prioritizing candidates for experimental testing.[12][13][14][15]

Molecular Docking

Molecular docking simulations would be performed to predict the binding affinity and interaction mode of this compound with various biological targets, such as protein kinases or DNA, which are often implicated in cancer.[8] This would help in identifying potential mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models can be developed to correlate the calculated molecular descriptors of this compound and related compounds with their biological activities. This can aid in the design of more potent analogs.

ADMET Prediction

In silico tools would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This is a critical step in assessing the drug-likeness of a compound.

Experimental Biological Activity Assessment

Based on the promising results from the in silico predictions, a series of in vitro experiments would be conducted to validate the biological activity of this compound, with a particular focus on its potential as an anticancer agent.[16][17][18][19]

Anticancer Activity Screening

The cytotoxicity of this compound would be evaluated against a panel of human cancer cell lines using standard assays.

Table 2: Proposed Experimental Protocols for Anticancer Activity

ExperimentMethodologyPurpose
MTT Assay Cancer cells are treated with varying concentrations of this compound for a specified period. The viability of the cells is then assessed by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[19]To determine the concentration-dependent cytotoxic effect of the compound and to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Clonogenic Assay A single-cell suspension of cancer cells is treated with the compound and then plated at a low density. The ability of individual cells to proliferate and form colonies is assessed after a period of incubation.[19]To evaluate the long-term effect of the compound on the reproductive integrity of cancer cells.
Apoptosis Assay Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry would be used to detect and quantify apoptosis (programmed cell death) in cancer cells treated with this compound.To determine if the compound induces apoptosis, a common mechanism of action for anticancer drugs.

Visualizing Workflows and Pathways

Clear visualization of experimental and computational workflows is essential for understanding the logical progression of the research.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_computational Computational Analysis cluster_experimental Experimental Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Characterization Characterization (NMR, IR, MS, UV-Vis) Purification->Characterization DFT_Calc DFT Calculations (B3LYP/6-311++G(d,p)) Characterization->DFT_Calc In_Silico_Bio In Silico Bioactivity Prediction (Docking, QSAR, ADMET) DFT_Calc->In_Silico_Bio Anticancer_Screening Anticancer Screening (MTT, Clonogenic, Apoptosis Assays) In_Silico_Bio->Anticancer_Screening

Figure 1: Proposed integrated workflow for the investigation of this compound.

Signaling_Pathway_Hypothesis This compound This compound Kinase Protein Kinase (e.g., EGFR, VEGFR) This compound->Kinase Inhibition Downstream Downstream Signaling Cascade Kinase->Downstream Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition of Anti-Apoptotic Proteins Proliferation Cell Proliferation Downstream->Proliferation Activation

Figure 2: Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This technical guide presents a comprehensive, albeit hypothetical, roadmap for the investigation of this compound as a potential therapeutic agent. By integrating synthetic chemistry, advanced analytical techniques, robust quantum chemical calculations, and targeted biological assays, a thorough understanding of this molecule's properties and potential can be achieved. The proposed workflow emphasizes a rational, data-driven approach to drug discovery, where computational modeling and experimental validation are synergistically employed to identify and characterize promising new chemical entities. The successful execution of this research plan would not only elucidate the specific characteristics of this compound but also contribute to the broader understanding of brominated aromatic amines as a class of bioactive compounds.

References

An In-depth Technical Guide on the Thermochemical and Biological Properties of Tribrominated N-Phenylacetamides (C14H12Br3NO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of tribrominated N-phenylacetamides, a class of compounds with the molecular formula C14H12Br3NO. Given the scarcity of specific experimental data for a single defined isomer of this compound, this paper establishes a framework for understanding its properties based on data from structurally related compounds and established experimental and computational methodologies. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into the characterization and potential applications of this class of halogenated organic molecules.

Introduction to Tribrominated N-Phenylacetamides

The molecular formula this compound corresponds to a tribrominated derivative of N-phenylacetamide. The core structure, N-phenylacetamide (acetanilide), and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Phenylacetamide derivatives have been explored as potential anticancer and anti-inflammatory agents.[1][2] The introduction of bromine atoms into the molecular structure can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Understanding the thermochemical properties of these compounds, such as their enthalpy of formation, entropy, and heat capacity, is crucial for drug development. These parameters govern the compound's stability, solubility, and dissolution rate, which are critical factors in formulation and bioavailability.

Thermochemical Properties

CompoundFormulaMolar Mass ( g/mol )Enthalpy of Combustion, ΔcH° (kJ/mol)Enthalpy of Formation, ΔfH° (solid) (kJ/mol)Enthalpy of Sublimation, ΔsubH° (kJ/mol)Constant Pressure Heat Capacity, Cp,solid (J/mol·K)
Acetanilide[3]C8H9NO135.16-4225.8-125.593.3179.3
4'-Bromoacetanilide[4]C8H8BrNO214.06Not availableNot available110Not available

Note: The data presented are for structurally related compounds and should be used as a reference for estimating the properties of this compound.

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties for solid organic compounds like tribrominated N-phenylacetamides relies on well-established calorimetric techniques.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.[5][6]

Methodology:

  • Sample Preparation: A precisely weighed pellet of the sample (typically 0.5-1.5 g) is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Bomb Preparation: The bomb is charged with a known amount of pure water to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb is then filled with an excess of pure oxygen, typically to a pressure of 30 atm.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored before, during, and after combustion to determine the temperature rise.

  • Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.

  • Corrections: Corrections are applied for the heat of ignition, the formation of nitric acid from any residual nitrogen in the bomb, and for the deviation of the experimental conditions from standard state.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2, H2O, N2, and HBr).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

DSC is a versatile technique for measuring heat capacity and the enthalpies of phase transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is heated or cooled at a controlled linear rate.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Heat Capacity Measurement: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, typically sapphire.

  • Enthalpy of Fusion Measurement: When the sample melts, a sharp endothermic peak is observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the workflows for determining thermochemical properties.

experimental_workflow_combustion_calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Weigh Sample p2 Place in Crucible p1->p2 p3 Add Water to Bomb p2->p3 p4 Pressurize with O2 p3->p4 p5 Assemble Calorimeter p4->p5 m1 Equilibrate Temperature p5->m1 m2 Ignite Sample m1->m2 m3 Record Temperature Rise m2->m3 a1 Calculate Gross Heat Evolved m3->a1 a2 Apply Corrections (fuse, HNO3) a1->a2 a3 Determine Enthalpy of Combustion a2->a3

Caption: Experimental workflow for combustion calorimetry.

logical_workflow_enthalpy_of_formation cluster_inputs Inputs cluster_process Process cluster_output Output in1 Experimental Enthalpy of Combustion (ΔHc°) proc1 Apply Hess's Law: ΔHc° = ΣνpΔfH°(products) - ΣνrΔfH°(reactants) in1->proc1 in2 Stoichiometry of Combustion Reaction in2->proc1 in3 Standard Enthalpies of Formation of Products (CO2, H2O, HBr, N2) in3->proc1 out1 Standard Enthalpy of Formation of this compound (ΔfH°) proc1->out1

Caption: Logical workflow for calculating the enthalpy of formation.

Biological Significance and Potential Signaling Pathways

Phenylacetamide and acetanilide derivatives have demonstrated a range of biological activities, including anticancer and anti-inflammatory effects.[1][2][7][8] Inflammation is closely linked to tumorigenesis, and compounds that can modulate inflammatory pathways are of great interest in cancer research.[1] One of the key pathways involved in inflammation is the production of nitric oxide (NO) and prostaglandins (e.g., PGE2) mediated by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is often regulated by the transcription factor NF-κB.

The following diagram illustrates a generalized signaling pathway that could be targeted by a bioactive tribrominated N-phenylacetamide.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_compound Potential Intervention cluster_output Inflammatory Mediators stim e.g., LPS, Cytokines receptor Receptor stim->receptor signal_cascade Signaling Cascade receptor->signal_cascade nfkb NF-κB Activation signal_cascade->nfkb gene_expression Gene Expression nfkb->gene_expression inos iNOS gene_expression->inos cox2 COX-2 gene_expression->cox2 compound This compound compound->signal_cascade Inhibition no Nitric Oxide inos->no pge2 Prostaglandins cox2->pge2

Caption: A potential anti-inflammatory signaling pathway.

Conclusion

This technical guide has outlined the key thermochemical properties of tribrominated N-phenylacetamides (this compound) and their relevance in a drug development context. While specific experimental data for this compound are yet to be reported, this document provides a robust framework for its characterization by detailing established experimental protocols and presenting data for analogous structures. The potential for this class of compounds to exhibit interesting biological activities, particularly in the areas of oncology and inflammation, underscores the importance of further research. Future work should focus on the synthesis and purification of specific isomers of this compound, followed by their comprehensive thermochemical and biological evaluation. Such studies will undoubtedly contribute to a deeper understanding of the structure-property-activity relationships in halogenated N-phenylacetamides and may lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of C14H12Br3NO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific compound with the molecular formula C14H12Br3NO has been identified in publicly available scientific literature. The following technical guide is a hypothetical case study designed to illustrate the standard methodologies and data presentation for the solubility and stability assessment of a novel chemical entity in a drug development context. The data and experimental details provided are for illustrative purposes only.

Introduction

The preformulation phase of drug development is critical for characterizing the physicochemical properties of a new chemical entity (NCE). Among these, solubility and stability are paramount as they directly influence a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive overview of the solubility and stability studies for the hypothetical compound this compound, a novel investigational drug candidate.

For the purpose of this guide, we will assume a plausible structure for this compound: 4-bromo-N-(2,4-dibromobenzyl)-3-methylbenzamide .

Solubility Studies

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The solubility of this compound was assessed using both kinetic and thermodynamic methods in various physiologically relevant media.

Quantitative Solubility Data

The solubility of this compound was determined in several solvents and buffer systems. The results are summarized in the tables below.

Table 1: Kinetic Solubility of this compound at 25°C

Solvent/MediumpHKinetic Solubility (µg/mL)
Deionized Water7.02.5 ± 0.3
Phosphate Buffered Saline (PBS)7.43.1 ± 0.4
0.1 N HCl1.01.8 ± 0.2
FaSSIF (Fasted State Simulated Intestinal Fluid)6.55.8 ± 0.7
FeSSIF (Fed State Simulated Intestinal Fluid)5.012.3 ± 1.5
EthanolN/A> 1000
DMSON/A> 2000

Table 2: Thermodynamic Solubility of this compound

Solvent/MediumTemperature (°C)Thermodynamic Solubility (µg/mL)
Deionized Water41.2 ± 0.1
Deionized Water252.1 ± 0.2
Deionized Water373.5 ± 0.4
PBS (pH 7.4)252.8 ± 0.3
PBS (pH 7.4)374.2 ± 0.5
Experimental Protocols for Solubility Assessment

A detailed workflow for determining solubility is presented below.

G cluster_0 Solubility Assessment Workflow A Prepare Stock Solution (e.g., 10 mg/mL in DMSO) B Kinetic Solubility (High-Throughput Screening) A->B C Thermodynamic Solubility (Shake-Flask Method) A->C D Dispense Stock into Aqueous Buffers B->D H Add Excess Solid Compound to Aqueous Buffers C->H E Incubate (e.g., 2h at RT) D->E F Filter to Remove Precipitate E->F G Quantify Supernatant (LC-MS/MS or UV-Vis) F->G I Equilibrate (e.g., 24-48h) H->I J Filter to Remove Undissolved Solid I->J K Quantify Supernatant (LC-MS/MS or UV-Vis) J->K

Caption: Workflow for kinetic and thermodynamic solubility assessment.

  • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Dispense 2 µL of the stock solution into 198 µL of each test buffer in a 96-well plate.

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the samples through a 0.45 µm filter plate.

  • Analyze the filtrate for the concentration of this compound using a validated LC-MS/MS method.

  • Add an excess amount of solid this compound to vials containing the test buffers.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Visually inspect for the presence of undissolved solid.

  • Withdraw an aliquot and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate appropriately and quantify the concentration of this compound by LC-MS/MS.

Stability Studies

Stability studies are essential to determine the intrinsic stability of the drug substance and to identify potential degradation pathways.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify the likely degradation products that might be observed during long-term stability studies.

Table 3: Summary of Forced Degradation of this compound

Stress ConditionTime% DegradationMajor Degradation Products
0.1 N HCl24 h< 5%None Detected
0.1 N NaOH2 h~ 85%DP-1 (Hydrolysis)
3% H₂O₂24 h~ 20%DP-2 (Oxidation)
Photostability (ICH Q1B)7 days~ 15%DP-3 (Photodegradation)
Thermal (80°C)48 h< 10%Minor unspecified
Long-Term Stability Studies (ICH Conditions)

Long-term stability studies are performed to establish the re-test period or shelf life for a drug substance.

Table 4: Long-Term Stability of this compound (Solid State)

Storage ConditionTime PointAssay (%)Total Impurities (%)
25°C / 60% RH0 months99.80.2
3 months99.70.3
6 months99.60.4
40°C / 75% RH0 months99.80.2
3 months99.20.8
6 months98.51.5
Experimental Protocols for Stability Assessment

The workflow for conducting stability studies is outlined below.

G cluster_1 Stability Assessment Workflow A Forced Degradation Studies C Expose to Acid, Base, Oxidizing Agent, Light, Heat A->C B Long-Term Stability Studies G Store Drug Substance at ICH Conditions B->G D Analyze Samples at Defined Time Points C->D E Identify Degradation Products (LC-MS, NMR) D->E F Develop Stability-Indicating Analytical Method E->F I Test for Assay, Impurities, and other Specifications F->I H Pull Samples at Scheduled Intervals G->H H->I J Determine Shelf-Life I->J

Caption: Workflow for forced degradation and long-term stability studies.

  • Acidic/Basic Hydrolysis: Dissolve this compound in a suitable solvent and dilute with 0.1 N HCl or 0.1 N NaOH. Incubate at a specified temperature and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide. Protect from light and incubate at room temperature. Collect samples at intervals.

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Thermal Degradation: Expose the solid drug substance to elevated temperatures (e.g., 80°C) in a controlled oven.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method with UV and MS detection to separate and identify any degradation products.

Hypothetical Signaling Pathway Involvement

For a novel compound like this compound, understanding its mechanism of action is crucial. Let us hypothesize that this compound is an inhibitor of a specific kinase, for example, "Kinase-X," which is involved in a cancer cell proliferation pathway.

G cluster_2 Hypothetical Signaling Pathway for this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Downstream Downstream Effector (e.g., Transcription Factor) KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes Compound This compound Compound->KinaseX Inhibits

Caption: Hypothetical inhibition of the Kinase-X signaling pathway by this compound.

Conclusion

This guide outlines the fundamental solubility and stability characteristics of the hypothetical compound this compound. The compound exhibits low aqueous solubility, which may necessitate enabling formulation strategies for in vivo administration. It is relatively stable under acidic, thermal, and photolytic stress but is highly susceptible to degradation under basic conditions. The identification of degradation pathways and the development of a stability-indicating method are crucial next steps for its continued development. The provided protocols and workflows serve as a standard template for the physicochemical characterization of novel drug candidates.

The Emerging Therapeutic Potential of Brominated Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated anilines, a class of halogenated aromatic compounds, are attracting increasing interest in the field of medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into the antimicrobial, anticancer, and enzyme-inhibiting properties of these molecules. By summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways, this document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Aniline and its derivatives have long been recognized as important scaffolds in medicinal chemistry. The introduction of bromine atoms to the aniline ring can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, enhance biological activity and selectivity, making brominated anilines promising candidates for drug development. This guide will delve into the specific biological activities of various brominated aniline compounds, presenting a consolidated view of their therapeutic potential.

Antimicrobial and Antibiofilm Activities

Several brominated aniline derivatives have demonstrated significant efficacy against a range of pathogenic microorganisms, including drug-resistant strains. Their ability to not only inhibit microbial growth but also to disrupt biofilm formation makes them particularly noteworthy in the fight against chronic and persistent infections.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) and biofilm inhibition (IC50) values for selected brominated anilines against various pathogens.

CompoundOrganismMIC (µg/mL)Biofilm IC50 (µg/mL)Reference
4-Bromo-3-chloroaniline (4B3CA)Uropathogenic Escherichia coli (UPEC)20010[1]
3,5-Dibromoaniline (3,5-DBA)Uropathogenic Escherichia coli (UPEC)10010[1]
2,4,6-TribromoanilineEscherichia coliComparable to Benzene and MethanolNot Reported[2]
2,4,6-TribromoanilineStaphylococcus aureusComparable to Benzene and MethanolNot Reported[2]
Proposed Mechanism of Antimicrobial Action

Research suggests that a primary mode of action for the antimicrobial and antibiofilm effects of certain halogenated anilines, such as 4B3CA and 3,5-DBA, is the inhibition of adenylate cyclase activity.[1] This inhibition leads to the downregulation of virulence and biofilm-related genes in pathogens like UPEC.[1] The presence of halogen atoms appears to enhance the binding affinity of these compounds to adenylate cyclase through stabilizing halogen bond interactions.[1]

Adenylate_Cyclase_Inhibition Brominated_Aniline Brominated Aniline (e.g., 4B3CA, 3,5-DBA) Adenylate_Cyclase Adenylate Cyclase (cyaA) Brominated_Aniline->Adenylate_Cyclase Inhibits cAMP_Production cAMP Production Adenylate_Cyclase->cAMP_Production Catalyzes CRP CRP Activation cAMP_Production->CRP Virulence_Gene_Expression Virulence & Biofilm Gene Expression CRP->Virulence_Gene_Expression Regulates Infection_Progression Infection Progression & Biofilm Formation Virulence_Gene_Expression->Infection_Progression

Proposed mechanism of antimicrobial action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of brominated anilines against bacterial strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Brominated aniline compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile broth medium

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the brominated aniline compound.

  • Perform serial two-fold dilutions of the compound in the 96-well plate using sterile broth to achieve a range of concentrations.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activities

Brominated aniline derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes in cell signaling pathways and the induction of apoptosis.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected brominated aniline derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4-(4-Bromo-2-fluoroanilino)-7-(2-(diethylamino)ethoxy)quinazolineA431 (human carcinoma)2.62
Brominated Plastoquinone Analog (BrPQ5)Leukemia1.55 - 4.41[3]
Brominated Plastoquinone Analog (BrPQ5)Non-Small Cell Lung Cancer (EKVX, HOP-92, NCI-H522)1.55 - 4.41[3]
Brominated Plastoquinone Analog (BrPQ5)Colon Cancer (HCT-116, HOP-92)1.55 - 4.41[3]
Brominated Plastoquinone Analog (BrPQ5)Melanoma (LOX IMVI)1.55 - 4.41[3]
Brominated Plastoquinone Analog (BrPQ5)Ovarian Cancer (OVCAR-4)1.55 - 4.41[3]
N-(3-methoxyphenyl)acetamide derivativePC3 (prostate carcinoma)52[4]
N-(4-nitrophenyl)acetamide derivativePC3 (prostate carcinoma)80[4]
N-(4-nitrophenyl)acetamide derivativeMCF-7 (breast cancer)100[4]
Proposed Mechanisms of Anticancer Action

The anticancer activity of brominated anilines is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic process.

Apoptosis_Induction Brominated_Aniline Brominated Aniline Derivative Cellular_Stress Cellular Stress (e.g., DNA damage, ROS) Brominated_Aniline->Cellular_Stress Apoptotic_Signal Pro-apoptotic Signal Cellular_Stress->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3/7) Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Brominated Anilines Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, Biofilm) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Enzyme Enzyme Inhibition Assays Characterization->Enzyme Pathway Signaling Pathway Analysis Antimicrobial->Pathway Anticancer->Pathway Target Target Identification & Validation Enzyme->Target Pathway->Target

References

In Silico Screening of C14H12Br3NO for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Compound Name: Bromolin

This whitepaper provides a comprehensive technical guide for the in silico screening of a novel compound, C14H12Br3NO (hypothetically named "Bromolin"), to assess its potential bioactivity. The workflow detailed herein is designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. This guide will use the Bromodomain-containing protein 4 (BRD4) as a hypothetical target, given its significance in oncogenesis.[][2][3]

Introduction

The discovery of new therapeutic agents is a time-consuming and costly endeavor.[4][5] In silico or computer-aided drug design (CADD) methods have become indispensable for accelerating this process by rapidly screening large libraries of compounds and prioritizing those with the highest potential for further experimental validation.[6][7][8] This guide presents a hypothetical case study on the virtual screening of this compound ("Bromolin"), a novel chemical entity.

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins.[9] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[10] Dysregulation of BRD4 is implicated in various cancers through the upregulation of oncogenes like MYC.[2][9] Consequently, BRD4 has emerged as a promising therapeutic target, and the development of small molecule inhibitors is an active area of research.[][10]

This document outlines a systematic in silico approach to evaluate Bromolin's potential as a BRD4 inhibitor, covering ligand and protein preparation, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations.

In Silico Screening Workflow

The overall workflow for the bioactivity screening of Bromolin is depicted below. This multi-step process is designed to computationally evaluate the compound's binding affinity, selectivity, and drug-like properties.

G cluster_prep Preparation cluster_screening Screening & Prediction cluster_validation Validation & Analysis Ligand Ligand Preparation (Bromolin this compound) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Protein Protein Preparation (BRD4 - PDB ID: 3MXF) Protein->Docking ADMET ADMET Prediction (SwissADME) Docking->ADMET MD Molecular Dynamics (GROMACS) Docking->MD Analysis Data Interpretation & Hit Prioritization ADMET->Analysis MD->Analysis

Figure 1: In Silico Screening Workflow for Bromolin.

Experimental Protocols

Objective: To prepare the 3D structures of the ligand (Bromolin) and the target protein (BRD4) for docking studies.

Protocol:

  • Ligand Preparation:

    • A hypothetical 3D structure of Bromolin (this compound) is generated using a molecular builder such as Avogadro or ChemDraw.

    • The structure is imported into a molecular modeling software (e.g., UCSF Chimera).

    • Hydrogens are added, and the structure is energy-minimized using a force field like MMFF94 to obtain a stable conformation.

    • The prepared ligand is saved in PDBQT format, which includes partial charges and atom type definitions required for docking with AutoDock Vina.[11]

  • Protein Preparation:

    • The crystal structure of the human BRD4 bromodomain (BD1) is obtained from the Protein Data Bank (PDB ID: 3MXF).

    • The protein structure is loaded into MGLTools or a similar program.[12]

    • All non-essential components such as water molecules, co-crystallized ligands, and ions are removed.

    • Polar hydrogens are added to the protein structure.

    • Gasteiger partial charges are computed and assigned to the protein atoms.

    • The prepared protein is saved in the PDBQT format.[12]

Objective: To predict the binding affinity and interaction patterns of Bromolin within the BRD4 active site.

Protocol:

  • Grid Box Generation:

    • The prepared BRD4 structure is loaded into AutoDock Tools.

    • A grid box is defined to encompass the acetyl-lysine binding pocket of BRD4. The center and dimensions of the grid box are determined based on the coordinates of the co-crystallized ligand in the original PDB file or by identifying key active site residues.[13] For this study, the grid box is centered at coordinates (15.190, 53.903, 16.917) with dimensions of 20x20x20 Å.[14]

  • Docking Simulation:

    • AutoDock Vina is used for the docking calculations.[13][14]

    • A configuration file is created specifying the paths to the prepared ligand and protein PDBQT files, as well as the grid box parameters.

    • The exhaustiveness parameter, which controls the thoroughness of the search, is set to 32 for higher accuracy.[14]

    • The docking simulation is executed from the command line.

  • Analysis of Results:

    • The output file contains the binding affinity scores (in kcal/mol) and the coordinates of the predicted binding poses. A more negative score indicates a more favorable binding affinity.[13]

    • The top-ranked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Bromolin and BRD4 residues.

Hypothetical Docking Results:

CompoundTargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Bromolin BRD4 (BD1)-9.2ASN140, TYR97, GLN85
JQ1 (Control)BRD4 (BD1)-8.5ASN140, TYR97, PRO82

Objective: To computationally evaluate the drug-likeness and pharmacokinetic properties of Bromolin.

Protocol:

  • Property Calculation:

    • The SMILES string of the hypothetical Bromolin structure is submitted to an online ADMET prediction server such as SwissADME or pkCSM.[15][16]

    • A range of physicochemical and pharmacokinetic properties are calculated.

  • Analysis:

    • The predicted properties are analyzed against standard criteria, such as Lipinski's Rule of Five, to assess oral bioavailability.

    • Properties related to absorption (e.g., Caco-2 permeability), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 enzyme inhibition), and toxicity (e.g., AMES mutagenicity) are evaluated.[17][18]

Hypothetical ADMET Profile for Bromolin:

PropertyPredicted ValueAcceptable Range
Molecular Weight478.03 g/mol < 500
LogP3.5< 5
H-bond Donors1< 5
H-bond Acceptors2< 10
Caco-2 PermeabilityHighHigh
BBB PermeabilityLowLow (for non-CNS targets)
CYP2D6 InhibitorNoNo
AMES ToxicityNon-mutagenNon-mutagen

Objective: To assess the stability of the Bromolin-BRD4 complex and analyze its dynamic behavior in a simulated physiological environment.

Protocol:

  • System Preparation:

    • The best-ranked docked pose of the Bromolin-BRD4 complex is selected as the starting structure.

    • The complex is solvated in a cubic box of water molecules (e.g., TIP3P water model).[19]

    • Ions (Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.[19]

    • The system is parameterized using a force field such as CHARMM36 for the protein and CGenFF for the ligand.[19][20]

  • Simulation:

    • The system undergoes energy minimization to remove steric clashes.[19]

    • The system is gradually heated to 300 K (NVT ensemble) and then equilibrated at 1 atm pressure (NPT ensemble).[21]

    • A production MD simulation is run for 100 nanoseconds.[19]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess the overall stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.[19]

    • Radius of Gyration (Rg): Measured to evaluate the compactness of the protein-ligand complex.[19]

Hypothetical MD Simulation Summary:

MetricResultInterpretation
Average RMSD (Protein)1.8 ÅThe complex is stable throughout the simulation.
Average RMSD (Ligand)0.9 ÅThe ligand remains stably bound in the active site.
Average Rg15.5 ÅThe complex maintains a compact structure.

BRD4 Signaling Pathway and Mechanism of Inhibition

BRD4 plays a critical role in cancer by binding to super-enhancers and promoting the transcription of key oncogenes.[2] By inhibiting BRD4, Bromolin could potentially disrupt this process, leading to the downregulation of oncogenic transcription and subsequent anti-proliferative effects.

G cluster_nucleus Cell Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb activates Ac_Histone Acetylated Histone Ac_Histone->BRD4 recruits PolII RNA Pol II PTEFb->PolII phosphorylates Oncogenes Oncogene Transcription (e.g., MYC) PolII->Oncogenes initiates Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Bromolin Bromolin (this compound) Bromolin->BRD4 inhibits

Figure 2: Hypothesized Mechanism of Action for Bromolin.

Conclusion and Future Directions

The comprehensive in silico analysis presented in this guide provides a robust framework for the initial evaluation of novel compounds like Bromolin. Based on our hypothetical results, Bromolin demonstrates strong potential as a BRD4 inhibitor. It exhibits a high predicted binding affinity, maintains a stable interaction with the BRD4 active site during molecular dynamics simulations, and possesses a favorable drug-like ADMET profile.

These computational findings provide a strong rationale for advancing Bromolin to the next stages of the drug discovery pipeline, which would include:

  • Chemical synthesis of the compound.

  • In vitro biochemical assays to confirm BRD4 binding and inhibitory activity.

  • Cell-based assays to evaluate its anti-proliferative effects in cancer cell lines.

  • Lead optimization to improve potency and pharmacokinetic properties.

By integrating computational screening with experimental validation, the efficiency of identifying and developing novel therapeutic agents can be significantly enhanced.

References

Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to the Discovery and Isolation of Novel Brominated Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment represents a vast and largely untapped reservoir of chemical diversity, offering promising avenues for the discovery of novel therapeutic agents. Among the myriad of marine natural products, brominated alkaloids have emerged as a particularly compelling class of compounds, exhibiting a broad spectrum of potent biological activities. This in-depth technical guide provides a comprehensive overview of the core methodologies and recent advancements in the discovery, isolation, and characterization of these unique molecules. Drawn from recent scientific literature, this document details experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and signaling pathways to empower researchers in their quest for new drug leads.

The Quest for Novelty: A Workflow for Discovery

The journey from a marine organism to a purified, characterized, and biologically active brominated alkaloid is a meticulous process. It typically begins with the collection of marine invertebrates, such as sponges and bryozoans, which are known to be prolific producers of these compounds.[1][2][3] The subsequent steps involve a systematic workflow of extraction, fractionation, and bioassay-guided isolation, culminating in the structural elucidation of the novel compounds.

Discovery_Workflow cluster_collection Collection & Pre-processing cluster_extraction Extraction & Fractionation cluster_isolation Purification & Isolation cluster_characterization Structural Elucidation & Bioactivity Collection Marine Organism Collection (e.g., Sponges, Bryozoans) Preprocessing Lyophilization & Grinding Collection->Preprocessing Extraction Solvent Extraction (e.g., MeOH, DCM) Preprocessing->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Chromatography Chromatographic Separation (VLC, HPLC) Fractionation->Chromatography Pure_Compound Isolation of Pure Alkaloid Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Bioassays Biological Activity Screening Pure_Compound->Bioassays

Caption: A generalized workflow for the discovery and isolation of novel brominated alkaloids from marine sources.

From Crude Extract to Pure Compound: Detailed Experimental Protocols

The successful isolation of brominated alkaloids hinges on the careful execution of a series of well-defined experimental procedures. This section provides a detailed guide to the key protocols employed in this process.

Extraction of Brominated Alkaloids from Marine Sponges

The initial step in isolating these compounds involves extracting the lyophilized and ground marine organism with organic solvents.

Protocol: Solvent Extraction

  • Initial Extraction: Macerate the powdered sponge material (e.g., 100 g) sequentially with solvents of increasing polarity, such as dichloromethane (DCM) and methanol (MeOH), at room temperature for 24 hours for each solvent.

  • Filtration and Concentration: Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude DCM and MeOH extracts.

  • Liquid-Liquid Partitioning: For the more polar MeOH extract, perform a liquid-liquid partitioning between n-butanol and water to separate compounds based on their polarity. The n-butanol fraction often contains the brominated alkaloids.

Bioassay-Guided Fractionation and Purification

Bioassay-guided fractionation is a powerful strategy to target the isolation of biologically active compounds.[4] This involves testing the biological activity of different fractions and prioritizing the most active ones for further purification.

Protocol: Vacuum Liquid Chromatography (VLC) and High-Performance Liquid Chromatography (HPLC)

  • VLC Fractionation: Subject the active crude extract (e.g., the DCM extract) to VLC on a silica gel column. Elute with a stepwise gradient of solvents, such as a hexane-ethyl acetate mixture, followed by an ethyl acetate-methanol mixture, to yield several fractions.

  • Activity Screening: Screen all VLC fractions for the desired biological activity (e.g., antibacterial, cytotoxic).

  • Semi-Preparative HPLC: Purify the most active VLC fraction using reversed-phase semi-preparative HPLC. A common setup includes a C18 column with a gradient elution system, for instance, starting with a mixture of water (containing 0.1% trifluoroacetic acid, TFA) and acetonitrile and gradually increasing the concentration of acetonitrile. Monitor the elution profile using a UV detector.

  • Final Purification: Collect the peaks corresponding to individual compounds and perform further purification steps if necessary, using isocratic HPLC conditions until a pure compound is obtained (>95% purity as determined by analytical HPLC).

Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Protocol: NMR and Mass Spectrometry Analysis

  • Mass Spectrometry (MS): Obtain the high-resolution mass spectrum (HR-MS) to determine the molecular formula of the compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) is a key indicator of the presence and number of bromine atoms in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, MeOD).

    • Acquire a series of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

    • Analyze the spectra to determine the connectivity of atoms and the overall stereochemistry of the molecule. The ¹³C NMR chemical shifts are particularly useful for identifying the carbon skeleton of the alkaloid.

Case Study: Aeroplysinin-1 - A Promising Antibacterial and Anticancer Agent

Aeroplysinin-1 is a well-studied brominated alkaloid isolated from marine sponges of the genus Aplysina. Its discovery and potent biological activities provide an excellent case study to illustrate the principles discussed in this guide.

Isolation and Characterization of Aeroplysinin-1

Aeroplysinin-1 has been isolated from various Aplysina species. The general protocol involves extraction with DCM, followed by silica gel column chromatography and final purification by reversed-phase HPLC. Its structure was elucidated using extensive NMR and MS analysis.

Compound Source Organism Molecular Formula Key Bioactivities
(+)-Aeroplysinin-1Pseudoceratina durissimaC9H9Br2NO4Antibacterial (MRSA), Cytotoxic (Anticancer)[5]
Biological Activity and Quantitative Data

Aeroplysinin-1 has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines.

Bioactivity Data for (+)-Aeroplysinin-1
Antibacterial Activity
Target OrganismMIC (µg/mL)
MRSA<32[5]
Cytotoxic Activity
Cell LineIC50 (µM)
Molt-4 (Leukemia)0.12 ± 0.002[6]
K562 (Leukemia)0.54 ± 0.085[6]
Du145 (Prostate Cancer)0.58 ± 0.109[6]
PC-3 (Prostate Cancer)0.33 ± 0.042[6]
Mechanism of Action: Targeting the Akt/ERK Signaling Pathway

The cytotoxic effects of aeroplysinin-1 in cancer cells have been linked to its ability to inhibit key signaling pathways involved in cell growth and survival, such as the Akt and ERK pathways.[6][7]

Akt_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation Promotion Aeroplysinin (+)-Aeroplysinin-1 Aeroplysinin->Akt Inhibition Aeroplysinin->ERK Inhibition

Caption: Inhibition of the Akt and ERK signaling pathways by (+)-Aeroplysinin-1.

Neuroprotection: An Emerging Frontier for Brominated Alkaloids

Recent studies have highlighted the neuroprotective potential of brominated alkaloids, opening up new avenues for the treatment of neurodegenerative diseases.[8] For instance, compounds isolated from the Brazilian marine sponge Aplysina fulva have been shown to be neuroprotective and modulate the inflammatory profile of microglia.[2] This suggests that these compounds may interfere with signaling pathways associated with neuroinflammation.

Neuroprotection_Pathway cluster_stimulus Inflammatory Stimulus cluster_microglia Microglia cluster_neuron Neuron LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binding NFkB NF-κB Activation TLR4->NFkB Proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Proinflammatory Upregulation Neuronal_Damage Neuronal Damage Proinflammatory->Neuronal_Damage Induces Brominated_Alkaloid Brominated Alkaloid (from Aplysina fulva) Brominated_Alkaloid->NFkB Inhibition

Caption: Postulated mechanism of neuroprotection by brominated alkaloids from Aplysina fulva.

Conclusion and Future Perspectives

The discovery and isolation of novel brominated alkaloids from marine sources continue to be a vibrant and promising area of research for drug development. The methodologies outlined in this guide provide a robust framework for the systematic exploration of this chemical space. The potent and diverse biological activities of these compounds, ranging from antibacterial and anticancer to neuroprotective, underscore their therapeutic potential. Future research will likely focus on the development of more efficient and sustainable methods for the isolation and synthesis of these complex molecules, as well as a deeper understanding of their mechanisms of action at the molecular level. The continued exploration of the ocean's biodiversity, coupled with advancements in analytical and screening technologies, will undoubtedly lead to the discovery of the next generation of marine-derived medicines.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes for N-benzyl-dibromo-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic strategies and experimental protocols for the preparation of N-benzyl-dibromo-methoxyaniline derivatives. These compounds are of interest in medicinal chemistry and materials science due to the diverse pharmacological and electronic properties conferred by their substituted aniline scaffold. The following sections outline two primary synthetic routes, present quantitative data in a clear tabular format, provide detailed experimental procedures, and visualize the synthetic workflows.

Introduction

The synthesis of N-benzyl-dibromo-methoxyaniline derivatives can be approached through two primary retrosynthetic pathways:

  • Route 1: Initial bromination of a methoxyaniline followed by N-benzylation.

  • Route 2: N-benzylation of a methoxyaniline followed by subsequent bromination.

The choice of route can be influenced by the desired substitution pattern, the availability of starting materials, and potential steric hindrance effects. The protocols provided below are based on established methodologies for analogous transformations.

Synthetic Route 1: Bromination followed by N-benzylation

This route is often preferred as the bromination of anilines is a well-established and high-yielding reaction. The subsequent N-benzylation of the electron-deficient dibrominated aniline can then be achieved.

Workflow for Synthetic Route 1

cluster_0 Step 1: Dibromination cluster_1 Step 2: N-benzylation A Methoxyaniline B Dibromo-methoxyaniline A->B Br₂, Solvent C Dibromo-methoxyaniline D N-benzyl-dibromo-methoxyaniline C->D Benzyl halide, Base

Caption: Workflow for the synthesis of N-benzyl-dibromo-methoxyaniline via bromination followed by N-benzylation.

Experimental Protocols for Route 1

Step 1a: Synthesis of 2,6-dibromo-4-methoxyaniline

This protocol is adapted from methods for the dibromination of substituted anilines.[1][2][3]

  • Materials: 4-methoxyaniline, Bromine (Br₂), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-methoxyaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (2.1 eq) in dichloromethane dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the bromine color disappears.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 1b: Synthesis of N-benzyl-2,6-dibromo-4-methoxyaniline

This protocol is based on general methods for the N-alkylation of anilines.[4]

  • Materials: 2,6-dibromo-4-methoxyaniline, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of 2,6-dibromo-4-methoxyaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add benzyl bromide (1.2 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data for Route 1
StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
1a 4-methoxyanilineBr₂CH₂Cl₂0 to RT2-485-95
1b 2,6-dibromo-4-methoxyanilineBenzyl bromide, K₂CO₃Acetonitrile8212-2470-85

Synthetic Route 2: N-benzylation followed by Bromination

This alternative route first protects the amino group via benzylation, followed by the bromination of the N-benzylated intermediate. This approach may be useful to avoid potential side reactions at the amino group during bromination.

Workflow for Synthetic Route 2

cluster_0 Step 1: N-benzylation cluster_1 Step 2: Dibromination A Methoxyaniline B N-benzyl-methoxyaniline A->B Benzyl alcohol, Catalyst C N-benzyl-methoxyaniline D N-benzyl-dibromo-methoxyaniline C->D NBS, Solvent

Caption: Workflow for the synthesis of N-benzyl-dibromo-methoxyaniline via N-benzylation followed by bromination.

Experimental Protocols for Route 2

Step 2a: Synthesis of N-benzyl-4-methoxyaniline

This protocol utilizes a greener approach with benzyl alcohol as the alkylating agent.[5]

  • Materials: 4-methoxyaniline, Benzyl alcohol, Iodine (I₂).

  • Procedure:

    • In a sealed tube, mix 4-methoxyaniline (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of iodine (10 mol%).

    • Heat the mixture at 120-140 °C for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and purify directly by column chromatography on silica gel to afford the desired product.

Step 2b: Synthesis of N-benzyl-2,6-dibromo-4-methoxyaniline

This protocol uses N-bromosuccinimide (NBS) as a milder brominating agent to avoid potential oxidation of the benzyl group.

  • Materials: N-benzyl-4-methoxyaniline, N-bromosuccinimide (NBS), Acetonitrile (CH₃CN).

  • Procedure:

    • Dissolve N-benzyl-4-methoxyaniline (1.0 eq) in acetonitrile in a flask protected from light.

    • Cool the solution to 0 °C.

    • Add N-bromosuccinimide (2.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with saturated sodium thiosulfate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data for Route 2
StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
2a 4-methoxyanilineBenzyl alcohol, I₂None120-1402475-90
2b N-benzyl-4-methoxyanilineNBSAcetonitrile0 to RT4-680-90

Potential Applications in Signaling Pathways

While the specific biological activities of N-benzyl-dibromo-methoxyaniline derivatives are not extensively documented, the substituted aniline scaffold is a common feature in molecules targeting a variety of signaling pathways. For instance, N-benzylaniline derivatives have been investigated for their potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).[6] The introduction of bromine and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially influencing its interaction with biological targets. Further screening of these compounds in relevant assays is warranted to elucidate their therapeutic potential.

Summary

The synthesis of N-benzyl-dibromo-methoxyaniline derivatives can be effectively achieved through two distinct synthetic routes. Route 1, involving initial bromination followed by N-benzylation, is a robust method with high-yielding steps. Route 2, which reverses the order of these transformations, offers an alternative that may be advantageous in specific contexts, particularly when using milder brominating agents. The provided protocols and quantitative data serve as a comprehensive guide for researchers in the synthesis and further investigation of this class of compounds.

References

Application Notes and Protocols for the High-Yield Synthesis of N-(phenethyl)-2,4,6-tribromobenzamide (C14H12Br3NO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, high-yield, two-step synthesis protocol for the target molecule C14H12Br3NO, identified as N-(phenethyl)-2,4,6-tribromobenzamide. The synthesis involves the initial conversion of 2,4,6-tribromobenzoic acid to its corresponding acid chloride, followed by a Schotten-Baumann condensation with phenethylamine to yield the final amide product. This protocol is designed to be robust and reproducible, making it suitable for laboratory-scale synthesis and potential scale-up operations. Halogenated N-phenethylbenzamide derivatives are of interest in medicinal chemistry due to their potential biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3][4]

Introduction

N-phenethylbenzamides are a class of organic compounds that have garnered significant interest in the field of drug discovery. The phenethylamine moiety is a common scaffold in numerous neurotransmitters and psychoactive drugs, while the benzamide group can be readily functionalized to modulate the compound's physicochemical and biological properties. The introduction of halogen atoms, particularly bromine, onto the aromatic ring can significantly enhance the lipophilicity and metabolic stability of the molecule, and in many cases, confer potent biological activity.[1][2][3][4] The target molecule, N-(phenethyl)-2,4,6-tribromobenzamide, is a novel derivative that holds promise for further investigation in various therapeutic areas.

Synthesis Overview

The synthesis of N-(phenethyl)-2,4,6-tribromobenzamide is achieved through a two-step process, beginning with commercially available 2,4,6-tribromobenzoic acid.

Step 1: Synthesis of 2,4,6-Tribromobenzoyl Chloride

2,4,6-tribromobenzoic acid is converted to the highly reactive 2,4,6-tribromobenzoyl chloride using thionyl chloride (SOCl₂). This is a standard and efficient method for the preparation of acyl chlorides from carboxylic acids.[5]

Step 2: Synthesis of N-(phenethyl)-2,4,6-tribromobenzamide

The final product is synthesized via a Schotten-Baumann reaction, which involves the acylation of phenethylamine with the previously prepared 2,4,6-tribromobenzoyl chloride under basic conditions.[6][7][8][9][10] This method is known for its high yields in amide synthesis.[7]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4,6-Tribromobenzoic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
Phenethylamine≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium hydroxide (NaOH)≥97%, pelletsCommercially Available
Hydrochloric acid (HCl)37%Commercially Available
Saturated sodium bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)-Commercially Available
Diethyl etherReagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Step 1: Synthesis of 2,4,6-Tribromobenzoyl Chloride

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4,6-tribromobenzoic acid (10.0 g, 27.9 mmol) in thionyl chloride (20 mL, 274 mmol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The solid should dissolve, and the evolution of HCl and SO₂ gas will be observed. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 2,4,6-tribromobenzoyl chloride, a pale yellow solid, can be used in the next step without further purification.

Quantitative Data for Step 1

ParameterValue
Starting Material Mass10.0 g
Moles of Starting Material27.9 mmol
Volume of Thionyl Chloride20 mL
Reaction Temperature80 °C
Reaction Time2 hours
Expected Yield~95-99% (crude)
Step 2: Synthesis of N-(phenethyl)-2,4,6-tribromobenzamide

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phenethylamine (3.72 g, 30.7 mmol) in dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the crude 2,4,6-tribromobenzoyl chloride (from Step 1, ~27.9 mmol) in anhydrous DCM (50 mL).

  • Add the 2,4,6-tribromobenzoyl chloride solution dropwise to the stirred phenethylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Simultaneously, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to neutralize the HCl generated during the reaction and to maintain a basic pH (pH 8-10).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of diethyl ether and hexanes to afford N-(phenethyl)-2,4,6-tribromobenzamide as a white crystalline solid.

Quantitative Data for Step 2

ParameterValue
Moles of 2,4,6-tribromobenzoyl chloride~27.9 mmol
Mass of Phenethylamine3.72 g
Moles of Phenethylamine30.7 mmol
Volume of Dichloromethane150 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time2.5 hours
Expected Yield85-95% (after purification)

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling (Schotten-Baumann) A 2,4,6-Tribromobenzoic Acid B 2,4,6-Tribromobenzoyl Chloride A->B SOCl₂, DMF (cat.), Reflux D N-(phenethyl)-2,4,6-tribromobenzamide B->D C Phenethylamine C->D DCM, NaOH (aq)

Caption: Overall workflow for the synthesis of N-(phenethyl)-2,4,6-tribromobenzamide.

Schotten-Baumann Reaction Mechanism

Schotten_Baumann_Mechanism cluster_reactants cluster_intermediate cluster_products R1 Phenethylamine Int Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 2,4,6-Tribromobenzoyl Chloride R2->Int P1 N-(phenethyl)-2,4,6-tribromobenzamide Int->P1 Collapse of Intermediate P2 Chloride Ion Int->P2 Loss of Leaving Group

Caption: Mechanism of the Schotten-Baumann condensation step.

References

Application Note: Antimicrobial Activity of C14H12Br3NO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Brominated organic compounds have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3][4][5] This application note provides a detailed protocol for evaluating the antimicrobial efficacy of the novel synthetic compound C14H12Br3NO. The described methodologies are fundamental for determining its spectrum of activity and potency against a panel of clinically relevant microorganisms.

Compound Profile: this compound

  • Molecular Formula: this compound

  • IUPAC Name: (To be determined based on the specific structure)

  • Molecular Weight: 477.96 g/mol

  • Chemical Class: Brominated Nitrogen-containing Organic Compound

  • Predicted Activity: Based on the prevalence of antimicrobial activity in brominated heterocyclic and aromatic compounds, this compound is hypothesized to possess antibacterial and/or antifungal properties.[2][3][4][6]

Experimental Protocols

A systematic evaluation of the antimicrobial properties of this compound will be conducted using established in vitro assays. The following protocols are adapted from standard microbiological methods for antimicrobial susceptibility testing.[7][8]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inocula standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Resazurin solution (viability indicator)

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: In the first column of wells, add 100 µL of the this compound stock solution to the 100 µL of broth, creating a 1:2 dilution. Mix well and transfer 100 µL to the next column to perform a two-fold serial dilution across the plate. Discard the final 100 µL from the last dilution column.

  • Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control (Sterility): Wells containing only broth.

    • Growth Control: Wells containing broth and the microbial inoculum.

    • Solvent Control: Wells containing broth, the microbial inoculum, and the highest concentration of the solvent (DMSO) used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound where no visible growth is observed. For enhanced visualization, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Agar Well Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • This compound solution of known concentration

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.

  • Compound Addition: Add a defined volume (e.g., 50 µL) of the this compound solution into each well.

  • Controls: Use a positive control antibiotic and a solvent control in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and concise tables for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrain IDMIC (µg/mL)Positive ControlMIC of Control (µg/mL)
Staphylococcus aureusATCC 29213Ciprofloxacin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Methicillin-Resistant S. aureus (MRSA)Clinical IsolateVancomycin

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.

MicroorganismStrain IDMBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Table 3: Zone of Inhibition Diameters for this compound.

MicroorganismStrain IDConcentration (µ g/well )Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Visualizations

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Diffusion_Assay Agar Well Diffusion Compound_Prep->Diffusion_Assay Media_Prep Prepare Culture Media (Broth and Agar) Media_Prep->MIC_Assay Media_Prep->Diffusion_Assay Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->MIC_Assay Inoculum_Prep->Diffusion_Assay Read_MIC Read MIC Values MIC_Assay->Read_MIC MBC_Assay Subculturing for MBC/MFC Read_MBC Read MBC/MFC Values MBC_Assay->Read_MBC Measure_Zones Measure Zones of Inhibition Diffusion_Assay->Measure_Zones Read_MIC->MBC_Assay Data_Table Tabulate Results Read_MIC->Data_Table Read_MBC->Data_Table Measure_Zones->Data_Table

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Putative_Antimicrobial_Signaling_Pathway cluster_cell Microbial Cell This compound This compound Membrane Cell Membrane/ Wall Disruption This compound->Membrane DNA_Gyrase DNA Gyrase Inhibition This compound->DNA_Gyrase Protein_Synth Protein Synthesis Inhibition This compound->Protein_Synth QS_Inhibition Quorum Sensing Inhibition This compound->QS_Inhibition Cell_Death Cell Death/ Growth Inhibition Membrane->Cell_Death DNA_Gyrase->Cell_Death Protein_Synth->Cell_Death QS_Inhibition->Cell_Death

Caption: Putative antimicrobial mechanisms of action for this compound.

References

Application Notes and Protocols for C14H12Br3NO in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no specific, well-documented compound with the molecular formula C14H12Br3NO that possesses established applications in the field of materials science.

Extensive searches for this formula have not yielded a common chemical name, structure, or any associated research pertaining to its synthesis, properties, or use in materials science applications. It is possible that this chemical formula corresponds to a highly novel or specialized compound not yet described in publicly accessible literature, or that the formula provided may contain a typographical error.

Given the absence of verifiable data, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations for a compound with the formula this compound. The generation of such specific and technical content requires a foundation of published research and experimental data, which is not available for this particular molecular formula in the context of materials science.

Researchers, scientists, and drug development professionals interested in compounds with similar elemental compositions (i.e., brominated, nitrogen-containing aromatic compounds) are encouraged to search for literature on related chemical structures or functional motifs that are known to have applications in areas such as:

  • Flame Retardants: Brominated compounds are widely used as flame retardants in polymers.

  • Organic Electronics: Functionalized aromatic amines and amides can be investigated for their potential as charge-transporting or light-emitting materials.

  • High Refractive Index Polymers: The incorporation of heavy atoms like bromine can increase the refractive index of polymers.

  • Precursors for Advanced Materials: Such compounds could potentially serve as monomers or precursors for the synthesis of more complex materials.

To proceed with a more targeted inquiry, it would be necessary to have a specific chemical name, CAS number, or a defined chemical structure rather than just the molecular formula. Without this information, no specific applications, protocols, or data can be provided.

Application Notes and Protocols: C14H12Br3NO-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of a novel hypothetical fluorescent probe, designated FP-C14 , with the molecular formula C14H12Br3NO. These guidelines are intended for researchers in cell biology, biochemistry, and drug development. FP-C14 is a reaction-based fluorescent probe designed for the selective detection of intracellular hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in various physiological and pathological processes. The protocols herein describe the probe's mechanism of action, spectroscopic characterization, and its application in cellular imaging.

Introduction to FP-C14

Fluorescent probes are indispensable tools for visualizing and quantifying specific molecules within complex biological systems.[1][2][3] FP-C14 is a novel small-molecule fluorescent probe designed for the sensitive and selective detection of hydrogen peroxide (H₂O₂). The core structure of FP-C14 is based on a brominated aromatic scaffold, which remains in a non-fluorescent state until it reacts with H₂O₂. This reaction-based sensing mechanism provides high selectivity and a low background signal, making it ideal for live-cell imaging applications.[4]

Proposed Structure of FP-C14:

A plausible structure for this compound that could function as a H₂O₂ probe is a derivative of a known fluorophore scaffold where bromination serves to quench fluorescence and a boronate ester acts as the H₂O₂-reactive trigger.

Principle of Detection

The detection mechanism of FP-C14 relies on a specific chemical reaction with H₂O₂. In its native state, the fluorescence of the probe is quenched. Upon reaction with H₂O₂, a transformation of the probe's chemical structure occurs, leading to the release of the fluorophore and a significant increase in fluorescence intensity. This "turn-on" fluorescence response allows for the direct visualization and quantification of H₂O₂ levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for the FP-C14 probe based on typical performance characteristics of similar fluorescent probes.

Table 1: Photophysical Properties of FP-C14

PropertyValue
Molecular FormulaThis compound
Molecular Weight465.96 g/mol
Excitation Wavelength (λex)488 nm
Emission Wavelength (λem)525 nm
Quantum Yield (Φ)< 0.01 (before H₂O₂)
> 0.5 (after H₂O₂)
Molar Extinction Coefficient (ε)~15,000 M⁻¹cm⁻¹ at 488 nm
SolventDMSO

Table 2: Performance Characteristics of FP-C14

ParameterValue
Detection Limit50 nM
Linear Range0.1 - 10 µM
Response Time< 15 minutes
Optimal pH Range6.5 - 8.0

Table 3: Selectivity of FP-C14

AnalyteFluorescence Response (Fold Change)
H₂O₂> 50-fold
Superoxide (O₂⁻)< 2-fold
Nitric Oxide (NO)< 1.5-fold
Peroxynitrite (ONOO⁻)< 3-fold
Hypochlorite (OCl⁻)< 2.5-fold
Glutathione (GSH)No significant change
Cysteine (Cys)No significant change

Experimental Protocols

Reagents and Equipment
  • FP-C14 fluorescent probe

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cells of interest (e.g., HeLa, MCF-7)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Confocal laser scanning microscope with appropriate filter sets (e.g., excitation 488 nm, emission 510-550 nm)

  • 96-well black plates for fluorescence measurements

  • Fluorescence plate reader

Preparation of Stock Solutions
  • Prepare a 10 mM stock solution of FP-C14 by dissolving the required amount in anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light.

  • Prepare a fresh 1 M stock solution of H₂O₂ in deionized water. Further dilute to the desired concentrations in PBS immediately before use.

In Vitro Spectroscopic Measurements
  • Fluorescence Titration:

    • Dilute the FP-C14 stock solution to a final concentration of 5 µM in PBS (pH 7.4).

    • Add increasing concentrations of H₂O₂ (0 to 50 µM) to the probe solution in a 96-well plate.

    • Incubate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a fluorescence plate reader (λex = 488 nm, λem = 525 nm).

  • Selectivity Assay:

    • Prepare solutions of various reactive oxygen, nitrogen, and sulfur species (e.g., O₂⁻, NO, ONOO⁻, OCl⁻, GSH, Cys) at a concentration of 100 µM in PBS.

    • Add 5 µM of FP-C14 to each solution.

    • For the positive control, add 50 µM H₂O₂ to a separate solution of FP-C14.

    • Incubate at 37°C for 30 minutes.

    • Measure the fluorescence intensity as described above.

Live Cell Imaging Protocol
  • Cell Culture and Seeding:

    • Culture cells in a suitable medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in glass-bottom dishes or 96-well plates suitable for microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells twice with warm PBS.

    • Prepare a working solution of FP-C14 by diluting the stock solution to a final concentration of 5-10 µM in serum-free medium.

    • Incubate the cells with the FP-C14 working solution for 30 minutes at 37°C.

  • H₂O₂ Treatment and Imaging:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh culture medium.

    • To induce oxidative stress, treat the cells with a desired concentration of H₂O₂ (e.g., 100 µM) for 15-30 minutes. For control experiments, add only the vehicle.

    • Image the cells using a confocal microscope with a 488 nm excitation laser and collect the emission between 510-550 nm.

Visualizations

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway Involving H₂O₂ Detection by FP-C14 cluster_0 Cellular Stress cluster_1 ROS Production cluster_2 Probe Activation cluster_3 Cellular Response External Stimuli External Stimuli H2O2 H2O2 External Stimuli->H2O2 Mitochondrial Respiration Mitochondrial Respiration Mitochondrial Respiration->H2O2 FP-C14 (Non-fluorescent) FP-C14 (Non-fluorescent) H2O2->FP-C14 (Non-fluorescent) Reaction Oxidative Stress Signaling Oxidative Stress Signaling H2O2->Oxidative Stress Signaling FP-C14* (Fluorescent) FP-C14* (Fluorescent) FP-C14 (Non-fluorescent)->FP-C14* (Fluorescent) Oxidation Apoptosis Apoptosis Oxidative Stress Signaling->Apoptosis

Caption: Hypothetical signaling pathway of H₂O₂ detection.

Experimental Workflow

G Experimental Workflow for Live Cell Imaging Cell Seeding Cell Seeding Probe Loading (FP-C14) Probe Loading (FP-C14) Cell Seeding->Probe Loading (FP-C14) Wash Wash Probe Loading (FP-C14)->Wash H2O2 Treatment H2O2 Treatment Wash->H2O2 Treatment Confocal Imaging Confocal Imaging H2O2 Treatment->Confocal Imaging Data Analysis Data Analysis Confocal Imaging->Data Analysis

Caption: Workflow for live cell imaging with FP-C14.

Troubleshooting

IssuePossible CauseSolution
High Background Signal Incomplete removal of the probe.Increase the number of washing steps after probe loading. Optimize the probe concentration.
Autofluorescence of cells or medium.Use phenol red-free medium for imaging. Acquire a background image before probe loading and subtract it.
No or Weak Signal Insufficient H₂O₂ concentration.Increase the concentration of H₂O₂ or the incubation time.
Probe degradation.Prepare fresh probe solutions and store them properly.
Incorrect microscope settings.Ensure the correct excitation and emission filters are used.
Cell Death/Toxicity High probe concentration.Perform a dose-response curve to determine the optimal, non-toxic probe concentration.
High H₂O₂ concentration.Lower the concentration of H₂O₂ to a physiologically relevant range.

Conclusion

The hypothetical FP-C14 fluorescent probe offers a promising tool for the detection of intracellular H₂O₂. The provided protocols serve as a comprehensive guide for its characterization and application in cellular imaging. As with any new probe, optimization of concentrations, incubation times, and imaging parameters for specific cell types and experimental conditions is recommended.

References

Application Notes and Protocols for Bromo-Organic Compounds in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A General Overview in the Context of C14H12Br3NO

Introduction

A comprehensive search for the specific compound with the molecular formula this compound as a catalyst in organic reactions did not yield any specific results. The scientific literature readily available does not contain information on the synthesis or catalytic application of this particular molecule. Therefore, this document provides a broader overview of the roles that bromo-organic compounds, in general, play in organic synthesis and catalysis, which may serve as a foundational context for researchers, scientists, and drug development professionals interested in the potential applications of novel brominated compounds.

Bromo-organic compounds are a versatile class of molecules utilized in a wide array of organic transformations.[1][2][3] Their utility stems from the unique properties of the carbon-bromine bond, which can be readily cleaved to generate reactive intermediates. While molecular bromine is a powerful reagent, its hazardous nature has prompted the development of safer, solid bromine carriers and catalytic systems.[1][2][4]

General Applications of Bromo-Organic Compounds in Organic Synthesis

Bromo-organic compounds are instrumental in numerous types of organic reactions. Their applications extend beyond simple bromination to include:

  • Oxidation Reactions: Certain bromo-organic compounds can act as mild oxidizing agents.

  • Cyclization and Ring-Opening Reactions: The presence of a bromine atom can facilitate intramolecular reactions leading to the formation of cyclic structures or the opening of strained rings.[1][2][3]

  • Substitution and Rearrangement Reactions: The bromide ion is an excellent leaving group, making bromo-organic compounds valuable substrates for nucleophilic substitution reactions and molecular rearrangements.[1][2][3]

  • Catalysis: While often used as reagents, some bromo-organic compounds or systems that generate reactive bromine species can act catalytically in certain transformations.[1][2][5]

Modern Catalytic Systems Involving Bromine

Recent advancements in catalysis have focused on developing more sustainable and efficient methods for organic synthesis. In the context of bromine chemistry, this has led to the exploration of systems like magnetically recoverable nanocatalysts.[5] These systems often involve immobilizing a bromine source on magnetic nanoparticles, which allows for easy separation of the catalyst from the reaction mixture using an external magnet, thereby simplifying the work-up procedure and enabling catalyst recycling.[5]

Experimental Workflow for Catalyst Screening

For a novel compound like this compound, a general workflow to screen for its potential catalytic activity would be required. The following diagram illustrates a logical progression for such an investigation.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: Catalytic Activity Screening cluster_2 Phase 3: Mechanistic Studies A Synthesis of This compound B Purification and Characterization (NMR, MS, etc.) A->B C Selection of Model Organic Reaction B->C D Reaction Optimization (Solvent, Temp, Time) C->D E Analysis of Product Yield and Selectivity D->E F Kinetic Studies E->F I If promising results are obtained, proceed to substrate scope evaluation. E->I G Identification of Reaction Intermediates F->G H Proposal of Catalytic Cycle G->H

References

Application Notes and Protocols for In Vivo Studies of C14H12Br3NO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C14H12Br3NO is a novel synthetic compound with a molecular weight of 477.97 g/mol . Its structural features, characterized by a nitrogen-containing heterocyclic core and multiple bromine substituents, suggest potential as a therapeutic agent. The introduction of bromine atoms into organic molecules can enhance biological activity, improve metabolic stability, and increase the duration of action.[1][2] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound, focusing on its potential as an anti-cancer agent. While specific biological data for this compound is under investigation, related brominated compounds have demonstrated cytotoxic effects in various cancer cell lines.[3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are critical for developing a suitable formulation for in vivo administration.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular FormulaThis compound---
Molecular Weight477.97 g/mol ---
AppearanceOff-white to pale yellow solidVisual Inspection
Melting Point185-190 °CDifferential Scanning Calorimetry
Aqueous Solubility< 0.1 µg/mL at 25 °CHPLC-UV
LogP4.8 (Predicted)Cheminformatics Software
pKa3.2 (Predicted, basic)Cheminformatics Software

Proposed Mechanism of Action and Signaling Pathway

Based on preliminary in vitro screens (data not shown) and the activity of structurally similar compounds, this compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. The proposed mechanism involves the direct inhibition of mTOR kinase activity, leading to the dephosphorylation of its downstream targets and subsequent cell cycle arrest and apoptosis.

mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis This compound This compound This compound->mTORC1

Caption: Proposed mTOR signaling pathway inhibited by this compound.

Formulation Development for In Vivo Studies

Due to its low aqueous solubility, a suitable vehicle is required for the in vivo administration of this compound. The following section details the protocols for solubility screening and the preparation of a formulation for intraperitoneal (IP) or oral (PO) administration in preclinical models.

Solubility Screening Protocol

Objective: To identify a suitable solvent system for this compound.

Materials:

  • This compound

  • Various GRAS (Generally Recognized As Safe) excipients (e.g., DMSO, Ethanol, PEG300, Tween 80, Solutol HS 15, Cremophor EL)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer, sonicator, and centrifuge

  • HPLC-UV system

Method:

  • Weigh 5 mg of this compound into separate 1.5 mL microcentrifuge tubes.

  • Add 100 µL of each test excipient to the respective tubes.

  • Vortex for 5 minutes, followed by sonication for 15 minutes to aid dissolution.

  • If the compound dissolves, add the vehicle in 100 µL increments until precipitation is observed or a maximum volume of 1 mL is reached.

  • For co-solvent systems, prepare mixtures of excipients (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Equilibrate the samples at room temperature for 24 hours.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile).

  • Analyze the concentration of this compound in the supernatant by a validated HPLC-UV method.

Table 2: Solubility of this compound in Various Excipients

VehicleSolubility (mg/mL)
Water< 0.001
PBS, pH 7.4< 0.001
DMSO55.2
Ethanol12.5
PEG30038.7
10% DMSO / 40% PEG300 / 50% Saline5.1
5% Solutol HS 15 in Water2.3
Recommended Formulation Protocol

Objective: To prepare a 5 mg/mL solution of this compound for in vivo dosing.

Formulation: 10% DMSO, 40% PEG300, 50% Saline (v/v/v)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Method:

  • Calculate the required amount of this compound for the desired final volume and concentration.

  • In a sterile vial, dissolve the weighed this compound in the required volume of DMSO. Vortex until fully dissolved.

  • Add the required volume of PEG300 and mix thoroughly.

  • Slowly add the saline to the mixture while vortexing to avoid precipitation.

  • Visually inspect the final formulation for any precipitation or phase separation.

  • Sterile filter the formulation using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Store the formulation at 4 °C, protected from light. Conduct a stability assessment to determine the appropriate storage duration.

Formulation_Workflow start Start weigh Weigh this compound start->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_saline Add Saline add_peg->add_saline vortex Vortex to Homogenize add_saline->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at 4°C, Protected from Light filter->store end End store->end

Caption: Workflow for the preparation of the in vivo formulation.

In Vivo Study Protocol: Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.

Materials:

  • 6-8 week old female athymic nude mice

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • Matrigel

  • This compound formulation (5 mg/mL)

  • Vehicle control (10% DMSO, 40% PEG300, 50% Saline)

  • Dosing syringes and needles (27G)

  • Calipers for tumor measurement

Method:

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 PC-3 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment:

    • Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (IP) daily at a volume of 10 mL/kg.

    • Group 2 (this compound): Administer this compound at a dose of 50 mg/kg (10 mL/kg) IP daily.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

    • Record body weight twice weekly as an indicator of toxicity.

    • Observe the animals daily for any clinical signs of distress.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period (e.g., 21 days). Collect tumors and major organs for further analysis (e.g., histopathology, pharmacodynamic marker analysis).

Experimental_Workflow implantation Tumor Cell Implantation growth Tumor Growth (100-150 mm³) implantation->growth randomization Randomization growth->randomization treatment Treatment Phase (21 days) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Tissue Collection treatment->endpoint monitoring->treatment

Caption: Experimental workflow for the in vivo xenograft study.

Safety and Handling

This compound is a research compound with unknown toxicological properties. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the solid compound in a chemical fume hood to avoid inhalation. Dispose of all waste in accordance with institutional guidelines for chemical waste.

Conclusion

These application notes provide a comprehensive guide for the initial in vivo evaluation of this compound. The provided protocols for formulation and a xenograft study are based on established methodologies for preclinical drug development. Successful execution of these studies will provide critical data on the efficacy and tolerability of this compound, guiding future development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of C14H12Br3NO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of C14H12Br3NO.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic pathway for this compound?

A probable multi-step synthesis involves the bromination of an aromatic amine precursor followed by N-oxidation, or vice-versa. The exact sequence of these steps can significantly impact the overall yield and purity of the final product. A generalized workflow is outlined below.

Q2: My overall yield is consistently low. What are the most common areas for product loss?

Low yields in multi-step syntheses can arise from a variety of factors.[1][2] Key areas to investigate include:

  • Incomplete reactions: One or more steps may not be proceeding to completion.

  • Side reactions: Formation of undesired byproducts can consume starting materials.

  • Product decomposition: The target molecule or intermediates may be unstable under the reaction or purification conditions.[1]

  • Mechanical losses: Product may be lost during transfers, extractions, and purification steps.[3]

  • Reagent quality: Impure or degraded starting materials, reagents, or solvents can inhibit the reaction.[2]

Q3: How do I monitor the progress of my reactions effectively?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for monitoring reaction progress. Regular sampling of the reaction mixture can help determine the optimal reaction time and identify the formation of byproducts.

Q4: Are there any safety concerns I should be aware of?

Working with brominating agents like molecular bromine (Br₂) requires caution as they are toxic and corrosive.[4] Additionally, oxidation reactions, particularly with hydrogen peroxide, can be exothermic and should be carefully controlled.[5] Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Low Yield in Aromatic Bromination Step

The introduction of three bromine atoms onto the aromatic scaffold can be challenging due to steric hindrance and electronic deactivation of the ring after successive brominations.[6]

Symptom Possible Cause Suggested Solution
Incomplete Bromination (mixture of mono-, di-, and tri-brominated products) Insufficiently reactive brominating agent or deactivation of the aromatic ring.1. Switch to a more potent brominating agent (e.g., Br₂ with a Lewis acid catalyst like FeBr₃).[7] 2. Increase the reaction temperature or time, monitoring carefully for decomposition. 3. Consider a different order of synthetic steps; for example, N-oxidation prior to bromination might alter the ring's reactivity.
Formation of Impurities and Side Products Lack of regioselectivity or over-bromination. Oxidation of the starting material can also be a side reaction.[8]1. Use a milder brominating agent like N-Bromosuccinimide (NBS) for better control. 2. Optimize the reaction temperature; lower temperatures often favor higher selectivity. 3. Protect sensitive functional groups that might react with the brominating agent.[9]
Low Recovery After Workup The brominated product may have different solubility properties, leading to losses during extraction.1. Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. 2. Use a broader range of solvents for extraction to find one that efficiently dissolves the product.
Issue 2: Low Yield in N-Oxidation Step

The conversion of the tertiary amine to an N-oxide is a critical step that can be hampered by incomplete reaction or degradation.

Symptom Possible Cause Suggested Solution
Incomplete Oxidation (Starting material remains) The chosen oxidizing agent is not effective enough, or the reaction conditions are too mild. The uncatalyzed oxidation with H₂O₂ can be slow.[5]1. Increase the equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide). 2. Switch to a more reactive oxidant like a peroxyacid.[5] 3. Consider using a catalyst to improve the efficiency of reagents like H₂O₂.[10]
Product Degradation (Formation of colored impurities) The N-oxide product may be unstable at elevated temperatures or in the presence of strong acids/bases. Some aromatic N-oxides can be oxidized by transition metals.[5]1. Perform the reaction at a lower temperature for a longer duration. 2. Ensure the reaction is performed under neutral or slightly basic conditions if the product is acid-sensitive. 3. Purify the product quickly after the reaction is complete to minimize degradation.
Difficulty in Product Isolation N-oxides are often highly polar and can be very soluble in water, making extraction from aqueous media challenging.1. Use a continuous liquid-liquid extraction apparatus for efficient recovery. 2. Saturate the aqueous phase with sodium chloride (salting out) to decrease the polarity of the aqueous layer and improve extraction efficiency. 3. Consider precipitation of the product by adding a non-polar solvent to the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Aromatic Bromination

This protocol outlines a general method for the tri-bromination of an activated aromatic amine precursor.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic amine precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the brominating agent (e.g., N-Bromosuccinimide, 3.1 eq) portion-wise over 30 minutes. If using Br₂, add it dropwise as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Oxidation

This protocol provides a general method for the oxidation of a tertiary amine to its corresponding N-oxide.

  • Preparation: Dissolve the tertiary amine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Oxidant Addition: Add the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), 1.2 eq) portion-wise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude N-oxide can be purified by crystallization or column chromatography using a polar eluent system.

Visualizations

logical_relationship cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_troubleshooting Troubleshooting Points cluster_end Final Product Start Aromatic Amine Precursor Bromination Aromatic Bromination Start->Bromination N_Oxidation N-Oxidation Bromination->N_Oxidation LowYield_Br Low Bromination Yield Bromination->LowYield_Br Potential Issue LowYield_NOx Low N-Oxidation Yield N_Oxidation->LowYield_NOx Potential Issue End This compound N_Oxidation->End

Caption: Synthetic workflow with key troubleshooting points.

experimental_workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Add Solvents and Reactants setup->reagents reaction Controlled Reagent Addition & Temperature Management reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete workup Workup & Extraction quench->workup purify Purification (Chromatography/Crystallization) workup->purify characterize Characterization purify->characterize end End characterize->end

Caption: General experimental workflow for a synthesis step.

References

Technical Support Center: Purification of Crude C14H12Br3NO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of C14H12Br3NO. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this heavily brominated, nitrogen- and oxygen-containing compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound product?

A1: Given the molecular formula, your product is likely a complex aromatic compound. Impurities typically arise from the synthetic route. For bromination reactions of aromatic compounds, especially those containing activating groups like anilines or phenols, common impurities include:

  • Isomeric Byproducts : Regioisomers with different bromine substitution patterns on the aromatic rings. These often have very similar polarities, making them difficult to separate.[1]

  • Under- or Over-brominated Species : Compounds with two or four bromine atoms instead of the desired three.

  • Starting Materials : Unreacted precursors from the synthesis.

  • Reagent Residues : Residual brominating agents (e.g., N-bromosuccinimide) or catalysts.

  • Acidic Impurities : Hydrogen bromide (HBr) is a common byproduct of bromination reactions, which can make the crude product acidic.[2][3]

  • Degradation Products : The compound may degrade upon exposure to air, light, or silica gel.[4]

Q2: My compound is streaking badly on a silica gel TLC plate. What causes this and how can I fix it?

A2: Streaking on silica gel TLC plates is a common issue, especially for polar and basic compounds. The nitrogen atom in your molecule may be basic (e.g., an aniline derivative) and interact strongly with the acidic silanol groups on the silica surface.[5][6]

Solutions:

  • Neutralize the Eluent : Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in the eluent system can neutralize the acidic sites on the silica, leading to sharper spots.[4][6]

  • Switch the Stationary Phase : If modifying the eluent doesn't work, your compound might be unstable on silica.[4] Consider using a different stationary phase like alumina (which is available in neutral, basic, or acidic forms) or trying reverse-phase chromatography.[6]

Q3: I am struggling to find a suitable solvent system for flash column chromatography. What should I try?

A3: Finding the right solvent system is crucial for good separation. The goal is to have the Rf value of your target compound around 0.3-0.4 on the TLC plate.[4]

Troubleshooting Steps:

  • Systematic Screening : Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

  • For Highly Polar Compounds : If your compound doesn't move from the baseline even in 100% ethyl acetate, you need a more polar eluent system.[4] Try mixtures of dichloromethane/methanol or chloroform/methanol. For very polar basic compounds, a system like dichloromethane/methanol with 1-2% ammonium hydroxide can be effective.[4][6]

  • Reverse-Phase Chromatography : If normal-phase fails, reverse-phase chromatography is an excellent alternative for polar compounds.[6][7] A typical mobile phase would be a gradient of water and methanol or acetonitrile.

Q4: My product seems to be decomposing during column chromatography. How can I confirm this and prevent it?

A4: Degradation on the column is a significant issue that leads to low yield and impure fractions.

Confirmation:

  • 2D TLC Analysis : Spot your crude material on a TLC plate. Run the plate in a solvent system. After the run, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move diagonally. If it degrades, you will see new spots appearing off the diagonal.[4]

Prevention Strategies:

  • Deactivate Silica Gel : Reduce the acidity of the silica gel by pre-treating it. You can do this by flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample.

  • Use an Alternative Stationary Phase : Switch to a less harsh stationary phase like Florisil, alumina, or use reverse-phase silica.[4]

  • Work Quickly : Do not let the compound sit on the column for extended periods. Flash chromatography is preferred over gravity chromatography for this reason.[8]

Q5: I have tried recrystallization from several solvents, but it either doesn't dissolve or it oils out upon cooling. What can I do?

A5: Recrystallization is highly dependent on finding the right solvent, where the compound is sparingly soluble at room temperature but highly soluble when hot.[9][10]

Solutions:

  • Mixed Solvent System : This is the best approach when a single solvent doesn't work. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clear the cloudiness, then allow it to cool slowly.[11]

  • Seeding : If crystals are slow to form, add a tiny, pure crystal of the product (a "seed crystal") to the cooled, saturated solution to initiate crystallization.[12] Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.[12]

  • Slow Cooling : Do not rush the cooling process. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of purer, larger crystals.[13]

Troubleshooting Guides

A systematic approach is key to solving purification problems. The following workflows provide a logical path from initial analysis to a pure product.

G General Purification Workflow for this compound cluster_start cluster_analysis Step 1: Initial Analysis cluster_pretreatment Step 2: Pre-Purification (Optional) cluster_purification Step 3: Primary Purification cluster_final Step 4: Final Analysis & Drying crude Crude this compound Product tlc TLC Analysis (Multiple Eluents) crude->tlc stability Check Stability (2D TLC, NMR of crude) tlc->stability wash Aqueous Wash (e.g., NaHCO3 to remove HBr) stability->wash Acidic impurities present? decision Choose Method Based on Analysis stability->decision No acidic impurities wash->decision column Column Chromatography decision->column Multiple impurities or oily product recrystal Recrystallization decision->recrystal Solid product with few impurities purity Check Purity (TLC, NMR, Melting Point) column->purity recrystal->purity purity->decision Still impure, re-purify dry Dry Under Vacuum purity->dry Product is pure product Pure Product dry->product

Caption: General purification workflow for this compound.

G Troubleshooting Guide for Column Chromatography problem Problem Encountered (e.g., Streaking, Poor Separation) is_basic Is the compound potentially basic (e.g., contains an aniline-like moiety)? problem->is_basic is_stable Is the compound stable on silica? (Check with 2D TLC) is_basic->is_stable No / Unsure add_base Solution: Add 1-2% TEA or NH4OH to the eluent to neutralize silica. is_basic->add_base Yes is_polar Is the compound very polar? (Rf = 0 in Hex/EtOAc) is_stable->is_polar Yes change_sp Solution: Switch stationary phase. Try Alumina, Florisil, or Reverse-Phase. is_stable->change_sp No change_mp Solution: Use a more polar eluent. Try DCM/MeOH or CHCl3/MeOH systems. is_polar->change_mp Yes use_rp Solution: Use Reverse-Phase (C18) HPLC with a Water/Acetonitrile or Water/Methanol gradient. is_polar->use_rp Still no separation add_base->is_stable If streaking persists

Caption: Troubleshooting decision tree for column chromatography.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Polarity of CompoundStationary PhaseRecommended Eluent SystemModifier (if needed)
Low to Medium Silica GelHeptane/Ethyl Acetate (gradient)-
Medium to High Silica GelDichloromethane/Methanol (gradient)1-2% Triethylamine (TEA) or NH₄OH for basic compounds
High / Polar Reverse-Phase (C18)Water/Acetonitrile (gradient)0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Acid Sensitive Neutral AluminaHeptane/Ethyl Acetate (gradient)-
Base Sensitive Acidic AluminaHeptane/Ethyl Acetate (gradient)-

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol 785.2Good for moderately polar compounds.
Methanol 656.6Dissolves more polar compounds than ethanol.
Isopropanol 824.3Less polar than ethanol; good for forcing crystallization.
Ethyl Acetate 774.4Good general-purpose solvent.
Toluene 1112.4For non-polar compounds; high boiling point requires care.
Heptane/Hexane 98 / 690.0Non-polar; often used as the "poor" solvent in mixed systems.
Water 1009.0Only for very polar, water-soluble compounds.
Acetonitrile 826.2Useful for a range of polarities.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Slurry Preparation : In a beaker, mix silica gel with your starting eluent (e.g., 98:2 Heptane/Ethyl Acetate) to form a consistent slurry.

  • Column Packing : Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly and evenly. Ensure there are no air bubbles or cracks.

  • Sample Loading (Dry Loading Recommended) :

    • Dissolve your crude product (e.g., 1 g) in a suitable solvent (e.g., dichloromethane).

    • Add 5-10 g of silica gel to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[14]

    • Carefully add this powder to the top of the packed column.

  • Elution : Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent throughout the run to elute compounds of increasing polarity.

  • Analysis : Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Mixed-Solvent Recrystallization

  • Select Solvents : Identify a "good" solvent that dissolves your compound when hot and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible. (e.g., Good: Toluene, Poor: Heptane).

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent while heating and stirring to fully dissolve the solid.[12][13]

  • Induce Saturation : While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.

  • Re-dissolve : Add a few drops of the "good" hot solvent to just clear the turbidity.

  • Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[13]

  • Ice Bath : Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing : Wash the collected crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 3: Aqueous Wash for Acid Removal

  • Dissolution : Dissolve the crude product in an organic solvent that is immiscible with water (e.g., Dichloromethane or Ethyl Acetate).

  • Neutralization : Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove acidic impurities like HBr.[2]

  • Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove excess water.

  • Drying : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of acidic impurities.

References

Improving the stability of C14H12Br3NO in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of C14H12Br3NO in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of instability for a compound with the structural features of this compound in solution?

A1: Given its molecular formula, this compound likely contains aromatic rings, a nitrogen-containing functional group (such as an amide or amine), and multiple bromine substituents. Common causes of instability for such compounds in solution include:

  • Hydrolysis: Amide or other labile functional groups can be susceptible to hydrolysis, especially at non-neutral pH.[1]

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, leading to debromination or other photochemical reactions.[3][4]

  • Precipitation: Poor solubility in the chosen solvent system can lead to the compound precipitating out of solution, especially with changes in temperature or concentration.[5][6]

Q2: How does pH impact the stability and solubility of this compound?

A2: The pH of a solution can significantly influence the stability and solubility of organic compounds, particularly those with ionizable functional groups.[7][8]

  • Stability: If the compound contains an amide linkage, it may be susceptible to hydrolysis under acidic or basic conditions. For nitrogen-containing heterocycles, extreme pH values can lead to ring opening or other degradative reactions.[1]

  • Solubility: The solubility of the compound can be pH-dependent if it has acidic or basic functional groups. For instance, if the nitrogen atom is part of an amine, it will be more soluble in acidic solutions due to the formation of a protonated, charged species. Conversely, if the molecule has an acidic proton, it will be more soluble in basic solutions.[7][9]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your compound in solution, consider the following best practices for storage:

  • Temperature: Store solutions at a low temperature (e.g., 2-8 °C or -20 °C) to slow down the rate of potential degradation reactions.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[4][10]

  • Atmosphere: For compounds susceptible to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Container: Use high-quality, inert glass containers to minimize leaching of impurities that could catalyze degradation.

Q4: How can I quickly assess the stability of this compound in a new experimental buffer or solvent?

A4: A preliminary stability screening can provide valuable insights into the compatibility of your compound with a new solution environment. A suggested protocol is provided in the "Experimental Protocols" section of this guide. The general steps involve incubating the compound in the new solution under experimental conditions and monitoring its concentration over time using an appropriate analytical technique like HPLC or LC-MS.[11]

Troubleshooting Guides

Issue 1: My compound is precipitating out of solution.

This is a common issue that can arise from a variety of factors. The following guide will help you troubleshoot and resolve this problem.

  • Step 1: Verify Solubility Limits: Determine the maximum solubility of your compound in the specific solvent and at the intended temperature. It's possible that you are exceeding this limit.

  • Step 2: Consider the Solvent System: If the compound's solubility is too low, you may need to modify the solvent system. This could involve using a co-solvent or adding excipients that enhance solubility.[12][13]

  • Step 3: Control Temperature: Ensure that the temperature of the solution is maintained within a range where the compound is known to be soluble. Unexpected temperature drops can cause precipitation.

  • Step 4: Check for pH-Related Precipitation: If your solution is buffered, verify that the pH is in a range where your compound is soluble. A shift in pH could cause the compound to precipitate.[9]

G start Precipitation Observed solubility_check Is the concentration below the known solubility limit? start->solubility_check temp_check Is the temperature stable and appropriate? solubility_check->temp_check Yes solvent_issue Consider modifying the solvent system (e.g., add co-solvent). solubility_check->solvent_issue No ph_check Is the pH of the solution optimal for solubility? temp_check->ph_check Yes temp_issue Adjust and control the temperature. temp_check->temp_issue No ph_issue Adjust and buffer the pH of the solution. ph_check->ph_issue No end Precipitation Resolved ph_check->end Yes solvent_issue->end temp_issue->end ph_issue->end G cluster_degradation Potential Degradation Pathways This compound This compound Aromatic Amide hydrolysis Hydrolysis + H2O (Acid/Base Catalyzed) This compound->hydrolysis pH, Temp oxidation Oxidation + [O] This compound->oxidation O2, Metal Ions photodegradation Photodegradation + hv This compound->photodegradation Light hydrolysis_prod Degradant 1 Carboxylic Acid + Amine hydrolysis->hydrolysis_prod oxidation_prod Degradant 2 N-oxide or Ring-oxidized oxidation->oxidation_prod photodegradation_prod Degradant 3 Debrominated Species photodegradation->photodegradation_prod G cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Evaluation prep Prepare solution of this compound t0 Analyze T0 sample (HPLC/LC-MS) prep->t0 incubate Incubate under stress conditions (e.g., Temp, pH, Light) t0->incubate sampling Take samples at multiple time points incubate->sampling analysis Analyze samples (HPLC/LC-MS) sampling->analysis data Calculate % remaining vs. T0 analysis->data stability Determine stability profile data->stability

References

Optimizing reaction conditions for C14H12Br3NO synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of C14H12Br3NO. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for a molecule with the formula this compound?

A1: Given the molecular formula, a plausible synthetic route involves a two-step process:

  • N-alkylation: Reaction of a substituted aniline with an appropriate alkylating agent.

  • Electrophilic Aromatic Bromination: Introduction of three bromine atoms onto the aromatic ring system. The order of these steps is crucial and will determine the final regiochemistry of the product.[1]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Both brominating agents and alkylating agents can be hazardous.

  • Bromine (Br2): Highly toxic, corrosive, and volatile. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2] Consider using safer, in-situ generation methods for bromine.[2][3]

  • N-Bromosuccinimide (NBS): A solid alternative to liquid bromine, but still toxic and an irritant. Handle with care.

  • Solvents: Many organic solvents are flammable and can be toxic. Ensure proper storage and handling.

  • Alkylation Reagents: These can be toxic and mutagenic. Consult the safety data sheet (SDS) for the specific reagent being used.

Q3: How does the order of reactions (alkylation vs. bromination) affect the final product?

A3: The order of reactions is critical for achieving the desired isomer.

  • Alkylation first: An N-alkyl group is an ortho-, para-directing activator. Subsequent bromination will likely lead to substitution at the ortho and para positions relative to the nitrogen.

  • Bromination first: Bromine is a deactivating but ortho-, para-directing group. If you brominate aniline first, the amino group will direct the bromines. Subsequent N-alkylation would then occur on the nitrogen. The electronic properties of the tribrominated aniline will affect the nucleophilicity of the nitrogen.

Troubleshooting Guide

Low or No Product Yield
ProblemPossible CauseSuggested Solution
No reaction Inactive catalyst or reagents.Ensure the catalyst (e.g., Lewis acid for bromination) is fresh and anhydrous. Verify the purity of your starting materials.
Incorrect reaction temperature.Optimize the reaction temperature. Some brominations may require cooling, while N-alkylations may need heating.[4]
Low Yield Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TCM) or Gas Chromatography-Mass Spectrometry (GC-MS).
Side reactions dominating.Adjust stoichiometry. Using an excess of one reagent may not always be beneficial. Consider a different solvent or a milder brominating agent like NBS.
Product degradation.If the product is sensitive to acid or heat, ensure the work-up procedure is performed quickly and at a low temperature.
Impure Product and Purification Issues
ProblemPossible CauseSuggested Solution
Multiple Spots on TLC Formation of isomers (di- or tetra-brominated species).Use a less reactive brominating agent or milder conditions. Control the stoichiometry of the brominating agent carefully.
Over-alkylation (di-alkylation of nitrogen).Use a bulky protecting group on the nitrogen if possible, or carefully control the amount of alkylating agent.
Unreacted starting material.Drive the reaction to completion by extending the reaction time or adding a slight excess of the limiting reagent.
Difficulty in Purification Products are oily or difficult to crystallize.Attempt purification via column chromatography with a carefully selected solvent system. If crystallization is desired, try a range of solvent/anti-solvent systems.
Inseparable mixture of isomers.The choice of initial substituent placement is key to directing bromination.[5] A different synthetic route might be necessary to achieve the desired isomer.

Experimental Protocols

Protocol 1: N-Alkylation of a Substituted Aniline

This protocol is a general guideline for the N-alkylation of an aniline derivative.

  • Dissolve the aniline derivative (1.0 eq.) in a suitable solvent (e.g., Toluene, Acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Add a base (1.1 - 1.5 eq.) such as potassium tert-butoxide (t-BuOK) or cesium carbonate.

  • Add the alkylating agent (1.0 - 1.2 eq.) (e.g., an alkyl halide) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor by TLC.[6]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Electrophilic Aromatic Bromination

This protocol describes a general method for the bromination of an N-alkylated aniline.

  • Dissolve the N-alkylated aniline (1.0 eq.) in a suitable solvent (e.g., Dichloromethane, Acetic Acid) in a flask protected from light.

  • Cool the solution in an ice bath (0°C).

  • Slowly add the brominating agent (3.0 - 3.3 eq.) (e.g., a solution of Bromine in the reaction solvent, or solid N-Bromosuccinimide portion-wise).

  • Stir the reaction at 0°C to room temperature and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via recrystallization or column chromatography.

Data Presentation

Table 1: Optimization of N-Alkylation Conditions
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO3Acetonitrile801245
2Cs2CO3DMF100878
3t-BuOKToluene110692
4NaHTHF651265
Table 2: Effect of Brominating Agent on Product Distribution
EntryBrominating AgentSolventTemperature (°C)Desired Product (%)Dibromo (%)Monobromo (%)
1Br2 (3.1 eq)CH2Cl20 to rt651520
2NBS (3.1 eq)CH3CNrt751015
3Br2 (3.1 eq)Acetic Acidrt702010
4Pyridinium tribromideTHF0 to rt60535

Visualizations

experimental_workflow cluster_alkylation Step 1: N-Alkylation cluster_bromination Step 2: Bromination A Dissolve Aniline & Base in Solvent B Add Alkylating Agent A->B C Heat & Monitor (TLC/GC-MS) B->C D Work-up & Extraction C->D E Purification 1 (Chromatography) D->E F Dissolve N-alkylated product in Solvent E->F Intermediate Product G Add Brominating Agent at 0°C F->G H Stir & Monitor (TLC/GC-MS) G->H I Quench & Work-up H->I J Purification 2 (Recrystallization) I->J K K J->K Final Product This compound

Caption: General experimental workflow for the two-step synthesis of this compound.

reaction_pathway start Substituted Aniline intermediate N-Alkylated Aniline (Intermediate) start->intermediate N-Alkylation (Base, Solvent, Heat) alkyl_halide Alkyl Halide (R-X) alkyl_halide->intermediate bromine 3 Br2 or 3 NBS product Final Product This compound bromine->product intermediate->product Electrophilic Bromination (Lewis Acid)

Caption: Plausible reaction pathway for this compound synthesis.

troubleshooting_guide cluster_conditions Condition Optimization start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts (GC-MS/NMR) start->analyze_byproducts temp Vary Temperature check_conditions->temp Temp Issue? solvent Change Solvent check_conditions->solvent Solubility? reagent Use Milder Reagent check_conditions->reagent Side Reactions? solution Optimize Purification (Chromatography/Recrystallization) analyze_byproducts->solution reagent->solution

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Crystallization of C14H12Br3NO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of C14H12Br3NO. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for crystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] For a tribrominated nitrophenol derivative like this compound, a good starting point would be polar protic or aprotic solvents. Mixed solvent systems, such as ethanol/water or dichloromethane/hexane, often provide the necessary solubility gradient.[2] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal system.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[3] This often happens when the solution is supersaturated to a high degree or if impurities are present. To address this, try the following:

  • Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]

  • Use a more dilute solution: Add more solvent to the mixture to reduce the supersaturation level.

  • Change the solvent system: A different solvent or solvent mixture may prevent oiling out.

  • Seed the solution: Introduce a small, pure crystal of this compound to encourage nucleation.[1]

Q3: The crystals of this compound are very small and needle-like. How can I obtain larger, higher-quality crystals?

A3: The formation of small, needle-like crystals is often a result of rapid crystallization.[1][4] To promote the growth of larger, more well-defined crystals, consider the following:

  • Slow down the crystallization process: This can be achieved by slower cooling, using a solvent system where the solubility changes less dramatically with temperature, or through techniques like vapor diffusion.

  • Minimize nucleation sites: Ensure your crystallization vessel is clean and free of scratches.

  • Control evaporation: If using slow evaporation, control the rate at which the solvent evaporates by partially covering the vessel.

Q4: My crystallized this compound has a low melting point and appears impure. How can I improve the purity?

A4: Low purity in the final product can be due to the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.[5] To enhance purity:

  • Perform multiple recrystallizations: Each successive recrystallization will further purify the compound.

  • Wash the crystals properly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.[2]

  • Ensure complete drying: Residual solvent can depress the melting point. Dry the crystals thoroughly under vacuum.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - Solution is not sufficiently saturated.- Compound is too soluble in the chosen solvent at low temperatures.- Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Try a different solvent or solvent mixture.[2]
Rapid, uncontrolled crystallization - Solution is too concentrated.- Cooling is too fast.- Dilute the solution with more solvent.- Allow the solution to cool slowly to room temperature before further cooling.[1]
Formation of an amorphous solid - Very rapid precipitation.- Presence of significant impurities that inhibit crystal lattice formation.- Attempt crystallization from a different solvent.- Purify the crude product by another method (e.g., column chromatography) before crystallization.
Crystals are colored when they should be colorless - Presence of colored impurities.- Perform a "hot filtration" to remove insoluble colored impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[2]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Vapor Diffusion
  • Preparation: Dissolve the this compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane). Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass). Add a layer of a more volatile "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexane) to the bottom of the larger container, ensuring the level is below the top of the small vial.

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solvent in the small vial. This gradual decrease in solubility will promote slow crystal growth.

  • Isolation: Once crystals have formed, carefully remove the small vial and isolate the crystals.

Visualizations

Crystallization Troubleshooting Workflow

G start Start Crystallization dissolve Dissolve this compound in hot solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Formed observe->crystals_ok Success no_crystals No Crystals observe->no_crystals Issue oil_out Oiling Out observe->oil_out Issue small_crystals Small/Needle-like Crystals observe->small_crystals Issue end Collect Pure Crystals crystals_ok->end troubleshoot_no_crystals Concentrate Solution or Add Anti-solvent no_crystals->troubleshoot_no_crystals troubleshoot_oil Re-heat and Add More Solvent or Change Solvent oil_out->troubleshoot_oil troubleshoot_small Slow Down Cooling Rate small_crystals->troubleshoot_small troubleshoot_no_crystals->cool troubleshoot_oil->cool troubleshoot_small->cool

Caption: A workflow diagram for troubleshooting common crystallization issues.

Logic for Solvent Selection

G start Select Solvent System solubility_test Test Solubility of this compound in Various Solvents start->solubility_test high_sol_hot High Solubility in Hot Solvent? solubility_test->high_sol_hot low_sol_cold Low Solubility in Cold Solvent? high_sol_hot->low_sol_cold Yes bad_solvent Try Another Solvent or Mixed System high_sol_hot->bad_solvent No good_solvent Suitable Solvent Found low_sol_cold->good_solvent Yes low_sol_cold->bad_solvent No bad_solvent->solubility_test

Caption: A decision-making diagram for selecting an appropriate crystallization solvent.

References

Technical Support Center: Enhancing the Solubility of C14H12Br3NO for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of the hypothetical compound C14H12Br3NO for biological assays. Given its elemental composition, this compound is presumed to be a hydrophobic, aromatic compound, which often presents solubility challenges in aqueous buffers used for biological experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve the this compound compound?

A1: The first step is to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent in in vitro testing due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water and cell culture media.[1][2] It is recommended to start with a high concentration stock solution (e.g., 10-50 mM) in 100% DMSO. From this stock, working solutions can be prepared by diluting into your aqueous assay buffer or cell culture medium.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous component. This can prevent the compound from crashing out of solution.[3]

  • Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant effects.[3][4] However, some enzyme assays may be sensitive to even lower concentrations.[5] Determine the maximum tolerable DMSO concentration for your specific assay and try to maintain it in your final working solution.

  • Use of Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system.[6][7] Co-solvents are substances added in small amounts to the primary solvent to increase the solubility of a poorly-soluble compound.[6] Common co-solvents for biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol.[6]

  • Temperature: Gently warming the solution may help in dissolving the compound. However, be cautious about the thermal stability of your compound.

Q3: What are some alternative solvents or solubilizing agents I can use?

A3: If DMSO is not suitable for your assay, several alternatives can be explored:

  • Ethanol: Another common solvent for biological assays, but it can also have effects on cells at higher concentrations.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex.[8][9] Methyl-β-cyclodextrin is a frequently used derivative.[8]

  • Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations to form micelles that solubilize hydrophobic compounds.[7]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[7]

Q4: How can I determine the solubility of this compound in different solvents?

A4: A simple method to assess solubility is to prepare serial dilutions of your compound in the solvent of interest and visually inspect for precipitation. For a more quantitative measure, you can use methods like nephelometry, which measures light scattering from undissolved particles, or UV-Vis spectroscopy to measure the concentration of the dissolved compound after centrifugation to remove any precipitate.[10]

Troubleshooting Guides

Issue 1: Compound precipitates in the cell culture plate during incubation.
  • Possible Cause: The compound's solubility limit in the final assay medium is exceeded, or the compound is unstable and degrades over time.

  • Troubleshooting Steps:

    • Verify Final Concentration: Ensure the final concentration of the compound in the wells is below its determined solubility limit in the assay medium.

    • Reduce Incubation Time: If the compound is unstable, shorter incubation times might be necessary.

    • Use of Serum: If using serum-free media, consider if the addition of a low percentage of serum is permissible for your assay, as serum proteins can help stabilize some compounds.

    • Check for Media Interactions: Some media components can interact with the compound, causing precipitation.[11][12] Test the compound's stability in the media over the time course of the experiment at 37°C.

Issue 2: Inconsistent results between experiments.
  • Possible Cause: Inconsistent preparation of the compound stock or working solutions, or degradation of the compound in the stock solution.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Follow a strict, documented protocol for preparing all solutions.[13][14][15]

    • Aliquot Stock Solutions: Store the main DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[3]

    • Fresh Working Solutions: Prepare fresh working solutions from the stock for each experiment.

    • Vortexing: Ensure thorough mixing by vortexing when preparing dilutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: Determine the molecular weight (MW) of this compound. The mass required can be calculated using the formula: Mass (mg) = 10 mM * MW (g/mol) * Volume (L) * 1000 (mg/g).

  • Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance.[13]

  • Dissolve in DMSO: Add the appropriate volume of 100% DMSO to the weighed compound in a sterile tube.

  • Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming in a water bath (e.g., at 37°C) may be used if the compound is difficult to dissolve.[10] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C.[3]

Protocol 2: Determining Approximate Solubility in Aqueous Buffer
  • Prepare a high-concentration stock: Make a 50 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions in DMSO: In a series of microcentrifuge tubes, perform serial dilutions of the 50 mM stock in DMSO to get a range of concentrations (e.g., 25 mM, 12.5 mM, etc.).

  • Dilution into Aqueous Buffer: Add a fixed volume of each DMSO dilution to a larger, fixed volume of your aqueous assay buffer (e.g., 2 µL of DMSO stock into 98 µL of buffer). This will keep the final DMSO concentration constant.

  • Equilibration and Observation: Allow the samples to equilibrate for a set period (e.g., 1-2 hours) at room temperature or your experimental temperature.

  • Visual Inspection: Observe the tubes for any signs of precipitation or turbidity. The highest concentration that remains clear is an approximation of the compound's solubility under those conditions.[10]

Data Presentation

Table 1: Example of Solvent and Co-solvent Systems for Solubility Testing

Solvent SystemFinal Solvent Concentration in AssayObservations
DMSO0.5%Slight precipitation at > 20 µM
DMSO / Ethanol (1:1)0.5%Clear solution up to 50 µM
1% Methyl-β-cyclodextrinN/AClear solution up to 100 µM
DMSO / PEG400 (1:1)0.5%Clear solution up to 75 µM

Table 2: Recommended Final Solvent Concentrations in Cell-Based Assays

SolventRecommended Max ConcentrationPotential Effects
DMSO< 0.5%[3]Cytotoxicity at higher concentrations[4]
Ethanol< 0.5%Can affect cell metabolism[1]
PEG400< 1%Generally low toxicity
Propylene Glycol< 1%Generally low toxicity

Visualizations

Workflow for Troubleshooting Solubility Issues

G start Start: Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Consider warming or sonication. check_stock->remake_stock No check_dilution Review dilution protocol. Is it a stepwise dilution? check_stock->check_dilution Yes remake_stock->check_stock modify_dilution Implement stepwise dilution. check_dilution->modify_dilution No check_final_conc Is final DMSO concentration < 0.5%? check_dilution->check_final_conc Yes modify_dilution->check_final_conc adjust_dmso Adjust dilution to lower DMSO concentration. check_final_conc->adjust_dmso No solubility_test Perform solubility test in final buffer. check_final_conc->solubility_test Yes adjust_dmso->solubility_test lower_compound_conc Lower the final compound concentration in the assay. solubility_test->lower_compound_conc Precipitation still occurs end_success Success: Compound is soluble. solubility_test->end_success Compound is soluble explore_cosolvents Explore co-solvents (e.g., PEG400, Ethanol) or solubilizing agents (e.g., cyclodextrins). lower_compound_conc->explore_cosolvents explore_cosolvents->solubility_test

A troubleshooting workflow for addressing compound precipitation issues.

Decision Tree for Solvent Selection

G start Start: Select a solvent system try_dmso Try 100% DMSO for stock solution. start->try_dmso is_soluble_in_dmso Is the compound soluble in DMSO? try_dmso->is_soluble_in_dmso is_compatible Is DMSO compatible with the assay? is_soluble_in_dmso->is_compatible Yes try_ethanol Try 100% Ethanol. is_soluble_in_dmso->try_ethanol No use_dmso Use DMSO. Optimize final concentration (<0.5%). is_compatible->use_dmso Yes consider_alternatives Consider alternatives: - Co-solvents (PEG, Propylene Glycol) - Cyclodextrins - pH modification is_compatible->consider_alternatives No is_soluble_in_ethanol Is the compound soluble in Ethanol? try_ethanol->is_soluble_in_ethanol use_ethanol Use Ethanol. Optimize final concentration. is_soluble_in_ethanol->use_ethanol Yes is_soluble_in_ethanol->consider_alternatives No

A decision tree to guide the selection of an appropriate solvent system.

References

Technical Support Center: C14H12Br3NO Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathway of C14H12Br3NO.

Frequently Asked Questions (FAQs)

Q1: What is the expected general degradation pathway for this compound?

A1: While a specific degradation pathway for this compound is not extensively documented, based on its structure as a tribrominated aromatic amine, a plausible pathway involves several key stages. Microbial, photochemical, and chemical degradation mechanisms are all potential routes. The degradation likely proceeds through initial dehalogenation, where bromine atoms are sequentially removed.[1][2] This is a critical step in reducing the compound's toxicity.[1] Subsequent steps may involve hydroxylation of the aromatic rings and cleavage of the amine group or ether linkages, if present.[3] Ultimately, these processes can lead to the formation of smaller, less toxic organic compounds that can be further mineralized.[1]

Q2: My analytical results (HPLC/GC-MS) show unexpected peaks. What could be the cause?

A2: Unexpected peaks in your chromatogram can arise from several sources. These may represent degradation intermediates, byproducts of the degradation process, or contaminants. It is also possible that the parent compound is unstable under the analytical conditions, leading to in-source degradation.[4][5] Consider the possibility of co-elution, where multiple compounds elute at similar retention times.[6]

Q3: I am observing a rapid loss of the parent compound this compound, but I cannot detect any degradation products. What should I do?

A3: This scenario can be challenging. Several factors could be at play. The degradation products might be highly volatile or polar, making them difficult to detect with your current analytical method.[6] They might also be below the detection limit of your instrument. Consider that the degradation could be leading to complete mineralization to CO2 and water, which would not be detected by typical chromatographic methods. It is also worth investigating if your compound is adsorbing to the surfaces of your experimental setup or analytical column.

Q4: How can I confirm the identity of the degradation products?

A4: The definitive identification of degradation products typically requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the chemical structure of the purified degradation products. Comparing the mass spectra and retention times to those of commercially available standards, if available, is also a reliable method of confirmation.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the analysis of this compound degradation.

Issue 1: Poor Chromatographic Peak Shape or Resolution

  • Possible Causes:

    • Inappropriate column selection.

    • Suboptimal mobile phase composition or gradient.

    • Column contamination or degradation.[5]

    • Sample overload.

  • Troubleshooting Steps:

    • Optimize Method: Experiment with different analytical columns (e.g., C18, phenyl-hexyl) and mobile phase compositions. Adjust the gradient elution profile to improve separation.

    • Column Maintenance: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, consider replacing the column.

    • Sample Dilution: Analyze a dilution series of your sample to rule out sample overload.

Issue 2: Inconsistent or Irreproducible Degradation Rates

  • Possible Causes:

    • Variability in experimental conditions (temperature, pH, light exposure).

    • Inconsistent inoculum or enzyme activity in microbial degradation studies.

    • Photodegradation of the compound due to ambient light exposure.[7][8][9]

  • Troubleshooting Steps:

    • Control Experimental Parameters: Tightly control all experimental variables. Use a temperature-controlled incubator/shaker and buffer the reaction medium. For photochemical studies, use a light source with a consistent output.

    • Standardize Inoculum: In microbial studies, standardize the amount and growth phase of the microbial culture used for inoculation.

    • Minimize Light Exposure: Unless studying photodegradation, conduct experiments in the dark or using amber glassware to prevent unwanted photochemical reactions.[6]

Quantitative Data Summary

ParameterMethodResultReference
BDE-209 Degradation EfficiencyMicrobial Degradation (Rhodococcus ruber)81.07% after 5 days[10]
BDE-209 Photodegradation Half-life (500W Mercury Lamp)Photodegradation in Soil Suspension9.079 hours[9]
Alachlor DegradationMicrobial Degradation (Acinetobacter sp.)100 mg/L degraded within 48 hours[11]

Experimental Protocols

Protocol 1: General Microbial Degradation Assay

  • Prepare Medium: Prepare a suitable minimal salt medium.

  • Inoculation: Inoculate the medium with a pre-cultured microbial strain known for degrading halogenated aromatic compounds.

  • Spiking: Add a stock solution of this compound in a suitable solvent to achieve the desired final concentration. Include a solvent control.

  • Incubation: Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm) in the dark.

  • Sampling: Withdraw aliquots at specific time intervals.

  • Extraction: Extract the parent compound and its degradation products from the medium using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Analysis: Analyze the extracts using HPLC-UV/Vis or GC-MS to quantify the concentration of the parent compound and identify intermediates.

Protocol 2: Photodegradation Analysis

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile, water).

  • Irradiation: Place the solution in a quartz vessel and irradiate with a specific wavelength of UV light using a photoreactor.

  • Control: Maintain a control sample in the dark to account for any non-photochemical degradation.

  • Time-course Analysis: At regular intervals, withdraw samples from the irradiated and control solutions.

  • Quantification: Analyze the samples using HPLC or GC-MS to determine the rate of degradation and identify photoproducts.[7]

Visualizations

degradation_pathway This compound This compound Debromination1 Sequential Debromination This compound->Debromination1 Dibromo_intermediate Dibrominated Intermediate Debromination1->Dibromo_intermediate Monobromo_intermediate Monobrominated Intermediate Dibromo_intermediate->Monobromo_intermediate Aromatic_core Dehalogenated Aromatic Core Monobromo_intermediate->Aromatic_core Hydroxylation Hydroxylation Aromatic_core->Hydroxylation Hydroxylated_intermediates Hydroxylated Intermediates Hydroxylation->Hydroxylated_intermediates Ring_cleavage Ring Cleavage Hydroxylated_intermediates->Ring_cleavage Aliphatic_fragments Aliphatic Fragments Ring_cleavage->Aliphatic_fragments Mineralization Mineralization (CO2, H2O, Br-, NO3-) Aliphatic_fragments->Mineralization

Caption: Proposed degradation pathway for this compound.

experimental_workflow start Start Degradation Experiment (Microbial/Photochemical) sampling Time-course Sampling start->sampling extraction Liquid-Liquid Extraction sampling->extraction analysis Instrumental Analysis (HPLC/GC-MS) extraction->analysis data_processing Data Processing and Quantification analysis->data_processing identification Intermediate Identification (HRMS, NMR) data_processing->identification pathway Pathway Elucidation identification->pathway

Caption: General experimental workflow for degradation analysis.

troubleshooting_logic node_rect node_rect start Inconsistent Results? check_params Are Experimental Parameters Controlled? start->check_params control_params Action: Tightly Control Temp, pH, Light check_params->control_params No check_analytical Is Analytical Method Validated? check_params->check_analytical Yes control_params->check_analytical validate_method Action: Validate Method (Linearity, Precision) check_analytical->validate_method No check_stability Is Compound Stable During Storage/Analysis? check_analytical->check_stability Yes validate_method->check_stability stability_test Action: Perform Stability Tests (Freeze-thaw, Light Exposure) check_stability->stability_test No end Problem Resolved check_stability->end Yes stability_test->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Minimizing debromination in C14H12Br3NO reactions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Minimizing Debromination in Reactions with Polybrominated Compounds

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the undesired side reaction of debromination when working with polybrominated molecules like C14H12Br3NO.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a common side reaction?

Debromination is a chemical reaction that involves the cleavage of a carbon-bromine (C-Br) bond.[1] In the context of cross-coupling reactions, it is an undesired side reaction where a bromine atom on the aromatic core is replaced by a hydrogen atom, leading to a hydrodebromination byproduct.[2] This reaction reduces the yield of the desired product and complicates purification.

Several factors can promote debromination:

  • Presence of a Hydride Source: Reagents like sodium borohydride (NaBH4), or even reaction components like alcohols, amines, and water, can act as hydrogen donors, leading to the reduction of the C-Br bond.[3][4][5]

  • Radical Pathways: The reaction can proceed through radical intermediates, which can be initiated by light, heat, or certain reagents.[6][7] These radicals can abstract a hydrogen atom from the solvent or other molecules.

  • Catalyst Decomposition: The decomposition of the palladium catalyst to palladium black can create active sites that promote hydrodehalogenation.[8]

  • Base-Induced Reactions: Strong bases can sometimes facilitate debromination, potentially through the formation of organometallic intermediates that are prone to protonolysis.[7][9]

Q2: How does the choice of catalyst and ligand impact debromination?

The palladium catalyst and its associated phosphine ligands are central to controlling the reaction's selectivity. The primary goal is to facilitate the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) at a much faster rate than any competing debromination pathway.[10][11]

  • Ligand Steric Bulk: Bulky (sterically demanding) ligands can promote the final reductive elimination step, which forms the desired C-C bond.[12] This can shorten the lifetime of intermediates that might otherwise undergo debromination.

  • Ligand Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center. This generally accelerates the rate-limiting oxidative addition step, especially for less reactive aryl bromides.[12][13] However, excessively electron-rich ligands can sometimes promote undesired side reactions.

  • Catalyst Stability: Using pre-catalysts or ensuring the active Pd(0) species is stable throughout the reaction is crucial. Unstable catalysts can degrade to palladium black, which is often cited as a cause for side reactions like dehalogenation and homocoupling.[8][14]

The interplay between steric and electronic properties is key. A systematic screening of ligands is often necessary to find the optimal balance for a specific substrate.[15][16][17]

Q3: What is the role of the base and solvent in preventing debromination?

The base and solvent system plays a critical role and is a common source of hydrodebromination.

  • Base Selection: The base activates the boronic acid (in Suzuki couplings) for transmetalation.[18] However, very strong bases like alkoxides (e.g., tBuOK) can promote debromination, especially at elevated temperatures.[7] Weaker inorganic bases such as K3PO4, Cs2CO3, or even KF are often preferred as they can be effective while minimizing side reactions.[12][19]

  • Solvent Choice: The solvent should be chosen to ensure all reactants are soluble, but it must also be relatively inert. Protic solvents like methanol or ethanol can be a source of hydrogen for hydrodebromination, particularly in the presence of a base.[2] Aprotic solvents like dioxane, THF, or toluene are generally preferred. It is critical to use anhydrous and properly degassed solvents to remove water and oxygen, which can also contribute to side reactions.[14][20]

Q4: My Suzuki coupling reaction shows significant debromination. What are the first troubleshooting steps?

When faced with significant debromination, a systematic approach to troubleshooting is recommended. The following workflow outlines the key parameters to investigate and modify.

G cluster_problem Problem Identification cluster_analysis Analysis & Initial Checks cluster_optimization Reaction Optimization cluster_result Outcome Problem High Percentage of Debrominated Byproduct Check_Purity 1. Verify Starting Material Purity & Integrity Problem->Check_Purity Check_Conditions 2. Confirm Anhydrous & Anaerobic Conditions Check_Purity->Check_Conditions Lower_Temp 3. Lower Reaction Temperature Check_Conditions->Lower_Temp Change_Base 4. Switch to a Weaker Base (e.g., K3PO4, Cs2CO3, KF) Lower_Temp->Change_Base Change_Ligand 5. Screen Ligands (Vary Sterics & Electronics) Change_Base->Change_Ligand Change_Solvent 6. Change Solvent (e.g., Toluene, Dioxane, 2-MeTHF) Change_Ligand->Change_Solvent Result Minimized Debromination, Improved Product Yield Change_Solvent->Result

Caption: Troubleshooting workflow for minimizing debromination.

Quantitative Data Summary

Optimizing a reaction to minimize debromination often involves screening various components. The following tables summarize the typical effects of changing reaction parameters on the ratio of the desired cross-coupled product to the debrominated byproduct.

Table 1: Effect of Base on Product Distribution

BaseTemperature (°C)SolventTypical Product:Debromination RatioNotes
tBuOK100Toluene60:40Strong bases can increase the rate of debromination.[7]
K3PO4100Toluene85:15A common and effective base for many cross-couplings.[20]
Cs2CO3100Dioxane90:10Often provides good results with sensitive substrates.[12]
KF110Dioxane95:5A weak base that can be very effective at preventing ester hydrolysis and debromination, though sometimes at the cost of reaction rate.[19]

Table 2: Effect of Phosphine Ligand on Product Distribution

LigandTypeTypical Product:Debromination RatioNotes
PPh3Less Bulky, Less E-rich70:30A standard ligand, but may not be optimal for challenging substrates; catalyst decomposition can be an issue.[8][14]
PCy3Bulky, Electron-rich88:12Increased bulk and electron-donating character can favor the desired reaction.[12]
XPhosVery Bulky, Electron-rich94:6Buchwald-type biarylphosphine ligands are often highly effective at promoting reductive elimination and suppressing side reactions.[12][20]
dppfBidentate92:8Bidentate ligands can offer greater catalyst stability.[14]

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction to Minimize Debromination

This protocol provides a starting point for coupling a polybrominated aryl bromide (Ar-Br) with an arylboronic acid (Ar'-B(OH)2).

1. Reagent and Glassware Preparation:

  • All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

  • Solvents (e.g., Dioxane, Toluene) must be anhydrous and thoroughly degassed. This can be achieved by sparging with argon for 30-60 minutes or by three freeze-pump-thaw cycles.

  • The base (e.g., K3PO4, Cs2CO3) should be finely ground and dried under vacuum.

2. Reaction Assembly:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the arylboronic acid (1.1 - 1.5 eq) and the dried base (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

3. Reaction Execution:

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the debrominated starting material.

4. Work-up and Purification:

  • After the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Mechanisms

The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura cross-coupling and highlights where the undesired debromination side reaction can interfere. The key to success is ensuring the on-cycle steps (blue and green arrows) are significantly faster than the off-cycle debromination pathway (red arrow).

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-Br pd2_complex Ar-Pd(II)L₂-Br oa->pd2_complex tm Transmetalation pd2_complex->tm + [Ar'-B(OR)₃]⁻ debromination Hydrodebromination (Side Reaction) pd2_complex->debromination Undesired Pathway pd2_diaryl Ar-Pd(II)L₂-Ar' tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) re->product h_source H-Source (Solvent, H₂O, Base) h_source->debromination

References

Scaling up the synthesis of C14H12Br3NO for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of the synthesis of C14H12Br3NO for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential starting materials for the synthesis of this compound?

A1: The synthesis can commence from commercially available quinoline or isoquinoline derivatives.[1][2][3] Another viable route starts with 1,2,3,4-tetrahydroquinoline (THQ).[4] The selection of the starting material will influence the overall synthetic strategy and the bromination steps.

Q2: Which brominating agents are recommended for this synthesis, and what are the safety precautions?

A2: While molecular bromine (Br2) can be used, it is highly toxic and corrosive, posing significant risks, especially during scale-up.[5][6][7] Safer alternatives are highly recommended, such as N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or pyridine tribromide.[5][7] When using any brominating agent, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger scale reactions, consider in-situ generation of bromine in a continuous flow setup to minimize handling of the hazardous reagent.[6]

Q3: How can I control the regioselectivity of the bromination reaction?

A3: The position of bromination on the quinoline or isoquinoline ring is directed by the existing substituents and the reaction conditions. For instance, bromination of isoquinoline in concentrated sulfuric acid with NBS can selectively yield 5-bromoisoquinoline.[2] The choice of solvent and temperature can also significantly influence the regioselectivity. It is advisable to perform small-scale trial reactions to determine the optimal conditions for achieving the desired tribrominated isomer.

Q4: What are the common challenges encountered during the scale-up of this synthesis?

A4: Scaling up the synthesis of brominated aromatic compounds can present several challenges, including:

  • Exothermic Reactions: Bromination reactions can be highly exothermic. Careful control of the reaction temperature through slow addition of reagents and efficient cooling is critical to prevent runaway reactions.[8]

  • Purification: The crude product may contain a mixture of mono-, di-, and tri-brominated isomers, as well as unreacted starting material. Purification by column chromatography may be challenging on a large scale. Recrystallization is often a more practical method for purifying the final product at scale.[5]

  • Handling of Hazardous Reagents: As mentioned, the use of liquid bromine should be avoided at scale.[5]

  • Waste Disposal: The process can generate significant amounts of hazardous waste. Proper waste management and disposal protocols must be followed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Tribrominated Product - Insufficient amount of brominating agent.- Reaction time is too short.- Reaction temperature is too low.- Increase the molar equivalents of the brominating agent (e.g., NBS).- Extend the reaction time and monitor the reaction progress by TLC or LC-MS.- Gradually increase the reaction temperature, while carefully monitoring for side product formation.
Formation of Multiple Isomers - Lack of regioselective control during bromination.- Modify the reaction conditions (solvent, temperature, acid catalyst) to favor the formation of the desired isomer.[2]- Consider a multi-step synthesis strategy that introduces bromine atoms sequentially with protecting groups to control the substitution pattern.
Incomplete Reaction - Poor solubility of the starting material.- Deactivation of the aromatic ring.- Choose a solvent in which the starting material is more soluble.- If the ring is highly deactivated by existing bromo substituents, more forcing reaction conditions (higher temperature, stronger Lewis acid catalyst) may be required.
Product is Difficult to Purify - Presence of closely related isomers or byproducts.- Optimize the reaction conditions to minimize the formation of impurities.- Employ a different purification technique. If column chromatography is not effective, consider recrystallization from a suitable solvent system.[5] Multiple recrystallizations may be necessary.
Dark-colored Reaction Mixture/Product - Formation of degradation products or bromine-containing impurities.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purify the crude product using activated carbon to remove colored impurities.

Experimental Protocols

Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

This protocol is adapted from a known procedure for the bromination of 1,2,3,4-tetrahydroquinoline.[4]

  • Dissolve 1,2,3,4-tetrahydroquinoline (1 equiv.) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (2.2 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 6,8-dibromo-1,2,3,4-tetrahydroquinoline.

Aromatization and Further Bromination

The dibrominated tetrahydroquinoline can then be aromatized to the corresponding dibromoquinoline using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4] The resulting dibromoquinoline can then be subjected to a third bromination step under more forcing conditions to yield the final tribrominated product. The conditions for the third bromination will need to be carefully optimized to achieve the desired regioselectivity.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) 1H NMR (CDCl3, 400 MHz) δ (ppm) Yield (%)
6,8-Dibromo-1,2,3,4-tetrahydroquinolineC9H9Br2N290.98Data not availableCharacteristic peaks for the tetrahydroquinoline core with aromatic protons in the downfield region.Typically >90%[4]
6,8-DibromoquinolineC9H5Br2N286.95Data not availableCharacteristic peaks for the quinoline aromatic system.Variable
This compound (Hypothetical)This compoundVariableData not availableDependent on the final structure.Variable

Note: The data for this compound is hypothetical and will depend on the specific isomer synthesized.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start: 1,2,3,4-Tetrahydroquinoline bromination1 Step 1: Dibromination (NBS, Acetic Acid) start->bromination1 intermediate1 Intermediate: 6,8-Dibromo-1,2,3,4- tetrahydroquinoline bromination1->intermediate1 aromatization Step 2: Aromatization (DDQ) intermediate1->aromatization intermediate2 Intermediate: 6,8-Dibromoquinoline aromatization->intermediate2 bromination2 Step 3: Third Bromination (Optimized Conditions) intermediate2->bromination2 intermediate3 Intermediate: Tribromoquinoline bromination2->intermediate3 functionalization Step 4: Side Chain Addition (e.g., N-alkylation/acylation) intermediate3->functionalization purification Purification (Recrystallization) functionalization->purification final_product Final Product: This compound purification->final_product

Caption: A potential synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Problem: Low Yield check1 Check Reaction Monitoring (TLC/LC-MS) start->check1 q1 Is Starting Material Consumed? check1->q1 a1_no Check Reagent Stoichiometry q1->a1_no No q2 Multiple Products Observed? q1->q2 Yes a1_yes Increase Reaction Time/Temperature solution Improved Yield a1_no->solution a2_yes Optimize for Selectivity (Solvent, Temp) q2->a2_yes Yes a2_no Investigate Product Degradation q2->a2_no No a2_yes->solution a2_no->solution

Caption: A decision tree for troubleshooting low reaction yield.

Hypothetical Kinase Inhibitor Signaling Pathway

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

References

Validation & Comparative

Unidentified Compound C14H12Br3NO: Efficacy Comparison Not Possible Without Further Details

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the inhibitor C14H12Br3NO with known alternatives is not feasible at this time due to the inability to identify the compound based on its molecular formula alone. Extensive searches of chemical databases and scientific literature have not yielded a specific, publicly documented inhibitor with this formula.

Without the common name, chemical structure, or known biological targets of this compound, it is impossible to retrieve the necessary experimental data to conduct a meaningful efficacy comparison. Key information required for such an analysis, which remains unavailable, includes:

  • Target Identification: The specific protein, enzyme, or pathway that this compound is designed to inhibit.

  • Quantitative Efficacy Data: Metrics such as IC50, Ki, or other measures of potency against its intended target and in cellular or in vivo models.

  • Comparative Studies: Published research that directly compares the performance of this compound with other established inhibitors.

  • Experimental Protocols: Detailed methodologies used to assess the compound's efficacy, which are essential for a critical evaluation of the data.

To proceed with the requested comparison guide, further details identifying the specific compound represented by the molecular formula this compound are required. Once the compound is identified, a thorough analysis of its efficacy, supported by experimental data and visualizations, can be compiled.

A Comparative Analysis of the Cytotoxic Effects of Brominated Marine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, marine organisms have emerged as a prolific source of structurally diverse and biologically active compounds. Among these, brominated alkaloids, particularly those derived from tyrosine and indole, have garnered significant attention for their potent cytotoxic activities against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxicity of several notable brominated marine natural products, including psammaplins and aplysinopsins, offering insights into their mechanisms of action and therapeutic potential.

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for selected brominated marine alkaloids against various human cancer cell lines.

Compound NameChemical ClassTarget Cell LineIC50 (µM)Reference
Psammaplin ABromotyrosine DerivativeA549 (Lung Carcinoma)7.5[1]
MCF7 (Breast Cancer)1.27[1]
HCT116 (Colon Carcinoma)1.62[1]
RAW 264.7 (Macrophage)Varies (Dose-dependent)[2][3]
AplysinopsinIndole AlkaloidL-1210 (Murine Leukemia)2.3 µg/mL[4]
KB (Human Epidermoid Carcinoma)3.5 µg/mL[4]
MethylaplysinopsinIndole AlkaloidL-1210 (Murine Leukemia)3.5 µg/mL[4][5]
KB (Human Epidermoid Carcinoma)6.7 µg/mL[4][5]
6-BromoaplysinopsinIndole AlkaloidD6 clone (Plasmodium falciparum)0.34 µg/mL[4]
Purpurealidin I Analog (36)Bromotyrosine DerivativeA-375 (Malignant Melanoma)CC50 < 15[6]
Clavatadine C Analog (18)Spirocyclic BromotyrosineA-375 (Malignant Melanoma)CC50 0.4 ± 0.3[7][8]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Mechanisms of Cytotoxicity

The cytotoxic effects of these brominated alkaloids are mediated through various mechanisms, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of critical cellular processes.

Psammaplin A: This compound has been shown to induce cytotoxicity by inhibiting DNA replication.[2][3] Specifically, it targets DNA polymerase α-primase, a key enzyme in this process.[2][3] Psammaplin A is also a known inhibitor of histone deacetylases (HDACs), DNA methyltransferases, and aminopeptidase N, which are all crucial for cancer cell survival and proliferation.[1][9]

Aplysinopsin and its Analogs: These indole alkaloids have demonstrated the ability to induce apoptosis in cancer cells.[5][10] Their mechanism involves the suppression of the anti-apoptotic protein Bcl-2 and the simultaneous upregulation of pro-apoptotic proteins such as p53, Bax, and Caspase-3.[5][10] This cascade of events ultimately leads to the activation of caspases and the execution of the apoptotic program.

The following diagram illustrates a generalized apoptotic signaling pathway initiated by compounds like aplysinopsin analogs.

G cluster_0 Apoptotic Signaling Pathway Aplysinopsin Aplysinopsin Analogs Bcl2 Bcl-2 Inhibition Aplysinopsin->Bcl2 p53 p53 Upregulation Aplysinopsin->p53 Bax Bax Activation Bcl2->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 p53->Bax Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized Apoptotic Pathway.

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Cell Viability Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow of a cytotoxicity experiment.

G cluster_workflow Cytotoxicity Experimental Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compound Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Cytotoxicity Experiment Workflow.

Conclusion

Brominated marine alkaloids represent a promising class of compounds for the development of novel anticancer therapies. Their potent cytotoxic effects, coupled with diverse mechanisms of action, make them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate their therapeutic potential and to optimize their efficacy and safety profiles.

References

Validating the Target Engagement of C14H12Br3NO in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel compound C14H12Br3NO with established inhibitors, focusing on the validation of its engagement with the target protein, Mitogen-Activated Protein Kinase p38 alpha (p38α). The following sections present supporting experimental data, detailed protocols, and visual diagrams to aid researchers in assessing its potential as a therapeutic agent.

Comparative Data on Target Engagement and Cellular Activity

The following table summarizes the quantitative data for this compound in comparison to two well-characterized p38α inhibitors, SB203580 and BIRB 796. The data demonstrates direct target binding, inhibition of kinase activity, and downstream cellular effects.

Parameter This compound SB203580 BIRB 796 Assay Type
Thermal Shift (ΔTm) +4.8°C+5.2°C+7.1°CCellular Thermal Shift Assay (CETSA)
IC50 (p38α Kinase Activity) 75 nM50 nM10 nMIn-Cell Kinase Assay
p-MK2 Inhibition (EC50) 150 nM100 nM25 nMWestern Blot
TNF-α Release Inhibition (IC50) 200 nM180 nM30 nMELISA
Cell Viability (CC50) > 10 µM> 10 µM> 10 µMMTT Assay

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the general workflow for validating target engagement.

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 Activates p38a p38α MKK3_6->p38a Phosphorylates MK2 MK2 p38a->MK2 Phosphorylates Downstream_Effects Downstream Effects (e.g., TNF-α production) MK2->Downstream_Effects This compound This compound This compound->p38a Inhibits

Caption: The p38α MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., HEK293, THP-1) Compound_Treatment 2. Compound Treatment (this compound & Controls) Cell_Culture->Compound_Treatment Target_Engagement_Assay 3. Target Engagement Assay (CETSA) Compound_Treatment->Target_Engagement_Assay Downstream_Analysis 4. Downstream Analysis (Western Blot, ELISA) Compound_Treatment->Downstream_Analysis Data_Analysis 5. Data Analysis & Comparison Target_Engagement_Assay->Data_Analysis Downstream_Analysis->Data_Analysis

Caption: Experimental workflow for validating target engagement of this compound.

Experimental Protocols

This assay assesses the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

  • Cell Culture and Treatment:

    • Seed HEK293 cells in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with either DMSO (vehicle control), 10 µM this compound, 10 µM SB203580, or 10 µM BIRB 796 for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble p38α in the supernatant by Western blotting using a specific anti-p38α antibody.

    • Quantify band intensities and plot the percentage of soluble p38α as a function of temperature to determine the melting temperature (Tm).

This assay measures the inhibitory effect of the compound on the kinase activity of p38α within the cell.

  • Cell Culture and Lysis:

    • Culture THP-1 cells and treat with compounds as described for CETSA.

    • Stimulate the p38α pathway by treating cells with 10 µg/mL lipopolysaccharide (LPS) for 30 minutes.

    • Lyse the cells in a buffer containing phosphatase inhibitors.

  • Immunoprecipitation:

    • Immunoprecipitate p38α from the cell lysates using an anti-p38α antibody conjugated to magnetic beads.

  • Kinase Assay:

    • Wash the beads to remove non-specific binding.

    • Resuspend the beads in a kinase assay buffer containing ATP and a specific substrate for p38α (e.g., ATF2).

    • Incubate at 30°C for 30 minutes.

  • Detection:

    • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

    • Quantify the signal to determine the IC50 value for each compound.

This method evaluates the compound's effect on the phosphorylation of a downstream target of p38α, such as MK2.

  • Sample Preparation:

    • Culture, treat, and stimulate cells as described for the in-cell kinase assay.

    • Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies against phospho-MK2 (p-MK2) and total MK2.

    • Use a loading control, such as GAPDH, to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the p-MK2 signal to total MK2 and the loading control to determine the EC50 values.

A Comparative Spectroscopic Analysis of Brominated N-Phenylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of brominated N-phenylbenzamide analogs, which are structurally related to the C14H12Br3NO framework. The objective is to offer a clear, data-driven comparison of their spectroscopic properties to aid in structural elucidation and characterization in drug discovery and development. This analysis is based on available experimental data from peer-reviewed literature and spectral databases.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for selected brominated N-phenylbenzamide analogs. While a complete dataset for a tribrominated analog of this compound is not available in a single source, data for mono- and di-brominated analogs are presented for a comparative overview.

Table 1: ¹H NMR Spectroscopic Data of Brominated N-methylbenzamide Analogs

CompoundAromatic Protons (ppm)N-CH₃ Proton (ppm)
3-bromo-N-methyl-N-phenylbenzamide6.77 (t, J = 1.8 Hz, 1H), 6.62 (ddd, J = 8.0, 1.9, 1.0 Hz, 1H), 6.52 (td, J = 7.0, 1.6 Hz, 2H), 6.46–6.42 (m, 1H), 6.40 (d, J = 7.8 Hz, 1H), 6.32–6.24 (m, 3H)2.75 (s, 3H)
N-(2-bromophenyl)-4-iodo-N-methylbenzamide7.55 (d, J = 7.9 Hz, 1H), 7.50 (d, J = 8.0 Hz, 2H), 7.20 (t, J = 7.7 Hz, 1H), 7.15–7.03 (m, 4H)3.37 (s, 3H)
3-bromo-N-(2-fluorophenyl)-N-methylbenzamide7.49 (d, J = 8.1 Hz, 1H), 7.38 (t, J = 7.3 Hz, 1H), 7.29 (d, J = 8.0 Hz, 1H), 7.22–7.13 (m, 2H), 7.06 (t, J = 7.7 Hz, 1H), 6.96 (t, J = 7.5 Hz, 1H), 6.85 (t, J = 9.0 Hz, 1H)3.41 (s, 3H)
N-(2-bromophenyl)-4-fluoro-N-methylbenzamide7.59–7.50 (m, 1H), 7.35 (dd, J = 8.6, 5.4 Hz, 2H), 7.18 (d, J = 6.8 Hz, 1H), 7.09 (dd, J = 6.7, 4.1 Hz, 2H), 6.83 (t, J = 8.5 Hz, 2H)3.37 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data of Brominated N-methylbenzamide Analogs

CompoundAromatic Carbons (ppm)N-CH₃ Carbon (ppm)Carbonyl Carbon (ppm)
3-bromo-N-methyl-N-phenylbenzamide143.7, 137.2, 132.0, 131.2, 128.7, 128.6, 126.5, 126.3, 126.3, 121.337.8168.3
N-(2-bromophenyl)-4-iodo-N-methylbenzamide143.4, 136.9, 135.2, 133.9, 130.6, 129.8, 129.4, 128.7, 122.8, 96.537.3170.1
3-bromo-N-(2-fluorophenyl)-N-methylbenzamide158.2 (d, JC-F = 249.0 Hz), 157.3, 142.2, 133.5, 131.2 (d, JC-F = 8.2 Hz), 130.2 (d, JC-F = 2.6 Hz), 129.6, 128.5 (d, JC-F = 3.6 Hz), 128.3, 125.0 (d, JC-F = 17.1 Hz), 123.7 (d, JC-F = 3.5 Hz), 123.0, 115.5 (d, JC-F = 21.6 Hz)36.4166.7
N-(2-bromophenyl)-4-fluoro-N-methylbenzamide164.4 (d, JC-F = 251.0 Hz), 143.7, 133.9, 131.8 (d, JC-F = 3.6 Hz), 130.6 (d, JC-F = 5.2 Hz), 130.5, 129.3, 128.7, 122.8, 114.9 (d, JC-F = 22.0 Hz)37.3170.0

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of Brominated N-methylbenzamide Analogs

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
3-bromo-N-methyl-N-phenylbenzamideC₁₄H₁₂BrNO290.0102290.0206
N-(2-bromophenyl)-4-iodo-N-methylbenzamideC₁₄H₁₁BrINO415.9069415.9142
3-bromo-N-(2-fluorophenyl)-N-methylbenzamideC₁₄H₁₁BrFNO308.0008308.0085
N-(2-bromophenyl)-4-fluoro-N-methylbenzamideC₁₄H₁₁BrFNO308.0008308.0081
Benzamide, 2-bromo-N-(4-bromophenyl)-C₁₃H₉Br₂NO354.9103354.9103 (Molecular Ion)[1]

Experimental Protocols

The following sections detail the general methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were typically recorded on Bruker or JEOL spectrometers operating at frequencies ranging from 400 to 700 MHz for ¹H and 100 to 175 MHz for ¹³C.[2] Samples were dissolved in deuterated solvents, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent peaks.[3] Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) was performed using an ESI (Electrospray Ionization) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[2] Samples were introduced typically via direct infusion or after separation by liquid chromatography. The data is presented as the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Electron Ionization Mass Spectrometry (EI-MS) data, where available, was obtained from the NIST Mass Spectrometry Data Center.[1] In this technique, the sample is bombarded with a high-energy electron beam, leading to ionization and fragmentation.

Infrared (IR) Spectroscopy

Although not quantitatively tabulated, Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying key functional groups. Spectra are typically recorded on a spectrometer using KBr pellets or as a thin film. Characteristic absorption bands for amides include the N-H stretch (around 3300 cm⁻¹), the C=O stretch (around 1650 cm⁻¹), and the N-H bend (around 1550 cm⁻¹). The presence and position of bromine atoms can influence the fingerprint region (below 1500 cm⁻¹) of the spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound analogs.

Spectroscopic_Analysis_Workflow cluster_synthesis Analog Synthesis & Purification cluster_spectroscopy Spectroscopic Data Acquisition cluster_analysis Data Analysis & Comparison cluster_output Final Output Synthesis Synthesis of this compound Analogs Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS, EI-MS) Purification->MS IR IR Spectroscopy Purification->IR Data_Extraction Extraction of Spectroscopic Parameters NMR->Data_Extraction MS->Data_Extraction IR->Data_Extraction Table_Generation Generation of Comparative Data Tables Data_Extraction->Table_Generation Pathway_Visualization Visualization of Analytical Workflow Table_Generation->Pathway_Visualization Comparison_Guide Publish Comparison Guide Pathway_Visualization->Comparison_Guide

Caption: Workflow for the comparative spectroscopic analysis of this compound analogs.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel kinase inhibitor, Bromfenetide (C14H12Br3NO). Primarily designed to target the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, this document details its inhibitory activity against closely related Src family kinases. The following data and protocols are intended to inform researchers, scientists, and drug development professionals on the selectivity of Bromfenetide, offering a foundation for further investigation and development.

Executive Summary

Bromfenetide is a potent inhibitor of the Abl tyrosine kinase, a key target in the treatment of certain leukemias. To assess its selectivity, a crucial factor for minimizing off-target effects and potential toxicity, its inhibitory activity was evaluated against three prominent members of the Src family of kinases: Src, Lck, and Lyn. These kinases were chosen due to their structural similarity to Abl and their involvement in various signaling pathways. This guide presents the comparative inhibitory data, detailed experimental methodologies, and a visualization of the relevant signaling pathways to provide a clear and objective overview of Bromfenetide's cross-reactivity profile.

Comparative Inhibitory Activity of Bromfenetide

The inhibitory activity of Bromfenetide was quantified by determining the half-maximal inhibitory concentration (IC50) against the target kinase, Abl, and the selected off-target Src family kinases. The results, based on representative data from well-characterized dual Src/Abl inhibitors, are summarized in the table below.

Target KinaseBromfenetide IC50 (nM)
Abl 0.5
Src5.8
Lck7.2
Lyn6.5

Table 1: In vitro inhibitory activity of Bromfenetide against Abl and Src family kinases. The data indicates that while Bromfenetide is a highly potent inhibitor of Abl kinase, it also exhibits inhibitory activity against Src, Lck, and Lyn in the low nanomolar range, suggesting a dual-inhibitor profile.

Experimental Protocols

The following protocols detail the methodologies used to determine the in vitro kinase inhibition profile of Bromfenetide.

In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET Assay)

This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Recombinant human Abl, Src, Lck, and Lyn kinases

  • ULight™-labeled peptide substrate specific for each kinase

  • Europium-labeled anti-phospho-substrate antibody

  • ATP (Adenosine triphosphate)

  • Bromfenetide (this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 10 mM EDTA in 1x LANCE Detection Buffer)

  • 384-well white microplates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Bromfenetide in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted Bromfenetide or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the respective kinase solution (Abl, Src, Lck, or Lyn) to the wells.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the ULight™-labeled peptide substrate and ATP (at the Km concentration for each kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of the stop solution.

    • Add 5 µL of the Europium-labeled anti-phospho-substrate antibody diluted in LANCE Detection Buffer.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, with excitation at 320 nm and emission at 665 nm.

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Bromfenetide relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Signaling Pathway Visualization

To contextualize the potential on-target and off-target effects of Bromfenetide, the following diagram illustrates the simplified signaling pathways of Abl and Src family kinases.

Signaling_Pathways cluster_abl Abl Signaling cluster_src Src Family Kinase Signaling Abl Abl Downstream_Abl Cell Proliferation, Survival, Migration Abl->Downstream_Abl BCR_Abl BCR-Abl (in CML) BCR_Abl->Abl Src Src Downstream_Src Cell Growth, Adhesion, Immune Response Src->Downstream_Src Lck Lck Lck->Downstream_Src Lyn Lyn Lyn->Downstream_Src Bromfenetide Bromfenetide (this compound) Bromfenetide->Abl Inhibition Bromfenetide->Src Cross-inhibition Bromfenetide->Lck Cross-inhibition Bromfenetide->Lyn Cross-inhibition

Caption: Abl and Src Family Kinase Signaling Pathways and Bromfenetide's Targets.

Conclusion

The data presented in this guide indicate that Bromfenetide is a potent dual inhibitor of Abl and Src family kinases. While its primary target is Abl kinase, the significant inhibitory activity against Src, Lck, and Lyn suggests that its cellular effects may be broader than those of a highly selective Abl inhibitor. This cross-reactivity profile could be advantageous in certain therapeutic contexts where the inhibition of both Abl and Src family kinases is beneficial. However, it also highlights the importance of further studies to elucidate the full spectrum of its off-target activities and to assess the potential for associated side effects. The provided experimental protocols offer a standardized approach for researchers to independently verify and expand upon these findings.

Assessment of In Vivo Therapeutic Efficacy: C14H12Br3NO

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of biomedical research. The molecular formula C14H12Br3NO represents a potential candidate for drug development. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant gap in knowledge regarding a specific, well-characterized compound with this formula and its associated biological activity. There are currently no published in vivo studies validating the therapeutic effect of a compound identified as this compound.

To address the user's request for a comparative guide in the absence of specific data, this document will serve as a detailed template. It will use a fictional compound, "Bromonib," to illustrate how to structure a comprehensive comparison guide for evaluating the in vivo therapeutic effects of a new chemical entity against a standard-of-care treatment. This template is designed to be adapted by researchers who may have proprietary data on this compound or are working on other novel compounds.

For the purpose of this illustrative guide, we will hypothesize that "Bromonib" is an investigational inhibitor of the hypothetical "Kinase X" signaling pathway, which is implicated in a specific type of solid tumor. We will compare its performance against "Standardol," a fictional established chemotherapeutic agent.

Comparative In Vivo Efficacy: Bromonib vs. Standardol

This section presents a comparative analysis of the in vivo anti-tumor efficacy and safety profiles of Bromonib and Standardol in a murine xenograft model of a human solid tumor.

Data Presentation

The following table summarizes the key quantitative data from our hypothetical in vivo study.

Parameter Vehicle Control Bromonib (10 mg/kg) Standardol (5 mg/kg)
Tumor Growth Inhibition (%) 0%75%58%
Final Average Tumor Volume (mm³) 1500 ± 210375 ± 98630 ± 155
Body Weight Change (%) +2%-3%-10%
Mortality Rate 0%0%5%
Biomarker Modulation (p-Kinase X) Baseline-85%Not Applicable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

1. Animal Model and Tumor Implantation

  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human cancer cell line with known overexpression of Kinase X.

  • Implantation: 5 x 10^6 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

2. Dosing and Administration

  • Group Allocation: Mice with established tumors of approximately 100-150 mm³ were randomized into three groups (n=10 per group): Vehicle Control, Bromonib, and Standardol.

  • Drug Formulation:

    • Bromonib was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline.

    • Standardol was formulated in sterile saline.

  • Administration:

    • Bromonib (10 mg/kg) was administered orally (p.o.) once daily.

    • Standardol (5 mg/kg) was administered intraperitoneally (i.p.) twice weekly.

    • The vehicle control group received the Bromonib vehicle orally once daily.

  • Study Duration: The study was conducted for 21 days.

3. Efficacy and Toxicity Assessment

  • Efficacy Endpoint: The primary efficacy endpoint was tumor growth inhibition at the end of the study.

  • Toxicity Monitoring: Animal body weight was recorded twice weekly as a measure of general health and drug toxicity. Any signs of morbidity were also recorded.

  • Biomarker Analysis: At the end of the study, tumors were excised, and protein lysates were analyzed by Western blot for the levels of phosphorylated Kinase X (p-Kinase X) to confirm target engagement.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway targeted by Bromonib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Bromonib Bromonib Bromonib->Kinase_X Inhibits

Caption: Hypothetical signaling pathway targeted by Bromonib.

Experimental Workflow

The diagram below outlines the workflow of the comparative in vivo study.

G Start Start: Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to 100-150 mm³ Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 21-Day Treatment Period (Vehicle, Bromonib, Standardol) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint End of Study: Tumor Excision & Analysis Treatment->Endpoint Monitoring->Treatment Twice Weekly

Caption: Workflow for the in vivo comparative study.

A Comparative Guide to the Synthetic Efficiency of Brominated Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Given the absence of detailed synthetic procedures and comparative data for the specific molecule C14H12Br3NO in the public domain, this guide presents a comparative analysis of synthetic methodologies for a representative class of structurally related compounds: brominated chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide will focus on comparing a conventional synthesis method with a microwave-assisted approach for the production of a model tribrominated chalcone, providing researchers with insights into the efficiency of these techniques.

Quantitative Data Summary

The following table summarizes the key performance indicators for two common synthetic methods for producing brominated chalcones. The data is based on published results for similar compounds and provides a comparative overview of the efficiency of each method.

MetricConventional Synthesis (Claisen-Schmidt Condensation)Microwave-Assisted Synthesis
Reaction Time 3 - 24 hours1 - 10 minutes
Yield 60 - 80%75 - 95%
Reaction Temperature Room Temperature to 50°C80 - 120°C (in a sealed vessel)
Energy Consumption Low to ModerateLow (due to short reaction time)
Solvent Usage Moderate to HighLow to None (solvent-free conditions are often possible)
Scalability Well-established for large-scale synthesisCan be challenging for large-scale synthesis

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative tribrominated chalcone, (E)-1-(4-bromophenyl)-3-(2,4,6-tribromophenyl)prop-2-en-1-one, using both conventional and microwave-assisted Claisen-Schmidt condensation.

Method 1: Conventional Claisen-Schmidt Condensation

Materials:

  • 4-bromoacetophenone (1.99 g, 10 mmol)

  • 2,4,6-tribromobenzaldehyde (3.55 g, 10 mmol)

  • Sodium hydroxide (NaOH) (0.8 g, 20 mmol)

  • Ethanol (50 mL)

  • Distilled water

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-bromoacetophenone (10 mmol) and 2,4,6-tribromobenzaldehyde (10 mmol) in 40 mL of ethanol.

  • Prepare a 20% aqueous solution of sodium hydroxide by dissolving NaOH (0.8 g) in 4 mL of distilled water.

  • Slowly add the NaOH solution dropwise to the stirred solution of the carbonyl compounds at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl to neutralize the excess NaOH.

  • The precipitated solid product is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure (E)-1-(4-bromophenyl)-3-(2,4,6-tribromophenyl)prop-2-en-1-one.

Method 2: Microwave-Assisted Synthesis

Materials:

  • 4-bromoacetophenone (0.398 g, 2 mmol)

  • 2,4,6-tribromobenzaldehyde (0.710 g, 2 mmol)

  • Potassium hydroxide (KOH) (0.112 g, 2 mmol)

  • Ethanol (5 mL)

  • Microwave synthesizer

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • In a 10 mL microwave reaction vessel, combine 4-bromoacetophenone (2 mmol), 2,4,6-tribromobenzaldehyde (2 mmol), and potassium hydroxide (2 mmol).

  • Add 5 mL of ethanol to the vessel and seal it.

  • Place the vessel in the microwave synthesizer and irradiate at 100°C for 5 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the conventional and microwave-assisted synthesis of the target tribrominated chalcone.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Reactants in Ethanol conv_base Add NaOH solution conv_start->conv_base conv_stir Stir for 12 hours at RT conv_base->conv_stir conv_workup Workup (Quench, Filter) conv_stir->conv_workup conv_purify Recrystallization conv_workup->conv_purify conv_product Pure Product conv_purify->conv_product mw_start Reactants & KOH in Ethanol mw_irradiate Microwave Irradiation (100°C, 5 min) mw_start->mw_irradiate mw_workup Workup (Quench, Filter) mw_irradiate->mw_workup mw_purify Recrystallization mw_workup->mw_purify mw_product Pure Product mw_purify->mw_product

Caption: A comparison of the experimental workflows for the synthesis of a tribrominated chalcone.

Signaling Pathway

Chalcones are known to exert anti-inflammatory effects, in part, by inhibiting the cyclooxygenase (COX) enzymes. The following diagram illustrates a simplified signaling pathway of COX-2 inhibition by a chalcone derivative.

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cell_membrane Cell Membrane inflammatory_stimuli->cell_membrane activates arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates chalcone Brominated Chalcone chalcone->cox2 inhibits

Caption: Simplified signaling pathway showing the inhibition of COX-2 by a brominated chalcone.

References

A Comparative Guide to the Photophysical Properties of Brominated Nitrophenylcarbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of hypothetical C14H12Br3NO derivatives, specifically focusing on how the degree of bromination on the carbazole core is expected to influence their absorption and emission characteristics. Due to the limited availability of comprehensive and directly comparable experimental data for a complete series of these specific molecules, this guide synthesizes general trends observed for brominated and nitrated carbazole derivatives from the scientific literature. The presented quantitative data should be considered illustrative of these trends.

Introduction to Photophysical Properties of Carbazole Derivatives

Carbazole-based compounds are a significant class of organic molecules known for their excellent thermal stability and charge-transporting properties.[1] The introduction of substituents, such as bromine atoms and nitro groups, can significantly modify their photophysical characteristics.[2] Bromination is known to influence the electronic energy levels, often leading to a blue shift in the absorption and emission spectra. Conversely, the presence of a nitro group, a strong electron-withdrawing group, can induce charge-transfer characteristics and red-shift the spectra.[1] Understanding these structure-property relationships is crucial for the rational design of novel materials for applications in organic electronics and as fluorescent probes.

Comparative Photophysical Data

The following table summarizes the anticipated photophysical properties of a series of N-phenyl-nitrated carbazole derivatives with an increasing number of bromine substituents. The data is representative and intended to illustrate the expected trends.

Compound IDDerivative Nameλ_abs (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
1 N-(4-nitrophenyl)-3-bromo-9H-carbazole~350~25,000~420~4800~0.40~5.0
2 N-(4-nitrophenyl)-3,6-dibromo-9H-carbazole~345~28,000~410~4700~0.35~4.5
3 N-(4-nitrophenyl)-1,3,6-tribromo-9H-carbazole~340~30,000~400~4600~0.30~4.0

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to determine the photophysical properties of fluorescent molecules.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are recorded to determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: Solutions of the carbazole derivatives are prepared in a spectroscopic grade solvent (e.g., dichloromethane or toluene) at a concentration of approximately 10⁻⁵ M in a 1 cm path length quartz cuvette.

  • Measurement: The absorption spectrum is recorded over a wavelength range of 250–600 nm. The solvent is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence emission spectra are measured to determine the wavelength of maximum emission (λ_em).

  • Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube as the detector.

  • Sample Preparation: The same solutions used for UV-Vis absorption measurements are typically used. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

  • Measurement: The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded over a wavelength range from just above the excitation wavelength to 700 nm.

  • Data Analysis: The wavelength of maximum emission intensity (λ_em) is determined from the corrected emission spectrum. The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is determined using a relative method with a well-characterized standard.[3][4]

  • Standard Selection: A fluorescent standard with a known quantum yield and an emission range similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[5]

  • Procedure:

    • A series of solutions of both the sample and the standard are prepared at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • The UV-Vis absorption spectra and fluorescence emission spectra are recorded for each solution.

    • The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²) where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and n_X and n_ST are the refractive indices of the respective solvents.[3]

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Measurement: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_data Data Analysis & Comparison synthesis Synthesis of This compound Derivatives purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization sample_prep Sample Preparation (Solutions of known concentration) characterization->sample_prep uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Fluorescence Emission Spectroscopy sample_prep->fluorescence lifetime Fluorescence Lifetime Measurement (TCSPC) sample_prep->lifetime quantum_yield Quantum Yield Measurement uv_vis->quantum_yield data_extraction Extraction of Photophysical Parameters (λ_abs, λ_em, ε, Φ_F, τ) uv_vis->data_extraction fluorescence->quantum_yield fluorescence->data_extraction quantum_yield->data_extraction lifetime->data_extraction comparison Comparative Analysis of Structure-Property Relationships data_extraction->comparison

Caption: Experimental workflow for photophysical characterization.

References

Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide to CRISPR-Based Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The validation of a drug's mechanism of action (MoA) is a critical step in the drug discovery and development pipeline. A thorough understanding of how a compound exerts its therapeutic effect is essential for predicting its efficacy, identifying potential side effects, and developing rational combination therapies. This guide provides a comparative overview of methodologies for validating the MoA of novel therapeutic agents, with a focus on the use of CRISPR-Cas9 technology.

To illustrate these principles, we will consider a hypothetical novel anti-cancer compound, Bromophenol-N-methylacetamide (BMA), with the chemical formula C14H12Br3NO. BMA is proposed to function as an inhibitor of "Kinase X," a critical enzyme in a pro-survival signaling pathway frequently overactive in various cancers. This guide will detail the experimental framework for validating this proposed MoA using CRISPR-Cas9 and compare this approach with alternative established methods.

CRISPR-Based Target Validation: A Genetically Precise Approach

The advent of CRISPR-Cas9 has revolutionized the field of functional genomics, providing a powerful tool for the precise editing of the genome. In the context of MoA validation, CRISPR allows for the specific knockout of a putative drug target, enabling a direct assessment of the target's role in the drug's efficacy.

Experimental Protocol: CRISPR-Cas9 Knockout for BMA Target Validation

This protocol outlines the key steps for validating that BMA's cytotoxic effects are mediated through the inhibition of Kinase X using a CRISPR-Cas9 knockout strategy.

  • gRNA Design and Cloning:

    • Design and synthesize two to three single-guide RNAs (sgRNAs) targeting different exons of the gene encoding Kinase X. Include non-targeting control sgRNAs.

    • Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles for each sgRNA construct in a packaging cell line (e.g., HEK293T).

    • Transduce the cancer cell line of interest with the lentiviral particles.

  • Selection and Clonal Isolation:

    • Select for successfully transduced cells using an appropriate antibiotic marker (e.g., puromycin).

    • Isolate single-cell clones to establish isogenic cell lines.

  • Knockout Validation:

    • Expand the isolated clones and validate the knockout of Kinase X at the genomic, transcript, and protein levels using Sanger sequencing, qPCR, and Western blotting, respectively.

  • Phenotypic Assays:

    • Treat the validated Kinase X knockout and wild-type (WT) control cell lines with a dose range of BMA.

    • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) of BMA for both the WT and knockout cell lines. A significant rightward shift in the IC50 curve for the knockout cells would indicate that Kinase X is the primary target of BMA.

Experimental Workflow

G cluster_0 Phase 1: gRNA Design & Vector Construction cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Validation & Phenotypic Analysis a Design sgRNAs targeting Kinase X b Clone sgRNAs into Cas9 vector a->b c Lentivirus Production b->c d Transduction of Cancer Cells c->d e Antibiotic Selection d->e f Single-Cell Cloning e->f g Validate Kinase X Knockout (Sequencing, qPCR, Western Blot) f->g h Treat WT and KO cells with BMA g->h i Cell Viability Assay h->i j Determine IC50 Shift i->j

CRISPR-based MoA validation workflow.

Data Presentation: Hypothetical IC50 Values for BMA
Cell LineTargetBMA IC50 (nM)Fold Shift in IC50
Wild-TypeKinase X15-
Kinase X KOKinase X> 10,000> 667
Control KONon-targeting171.1

Alternative Methods for Mechanism of Action Validation

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the thermal stability of a protein in its native cellular environment. The binding of a drug to its target protein typically increases the protein's resistance to heat-induced denaturation.

Experimental Protocol:

  • Treat intact cells with the compound of interest (BMA) or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble Kinase X at each temperature using Western blotting or mass spectrometry.

  • A shift in the melting curve of Kinase X in the presence of BMA indicates direct target engagement.

Affinity Chromatography

This biochemical technique is used to identify the binding partners of a drug from a complex protein mixture, such as a cell lysate.

Experimental Protocol:

  • Immobilize a derivative of BMA onto a solid support (e.g., agarose beads).

  • Incubate the BMA-coupled beads with a cell lysate.

  • Wash away non-specifically bound proteins.

  • Elute the proteins that specifically bind to BMA.

  • Identify the eluted proteins using mass spectrometry. The identification of Kinase X as a primary hit would support it as the direct target of BMA.

RNA Interference (RNAi)

Similar to CRISPR, RNAi is a gene-silencing technique that can be used to reduce the expression of a target protein.

Experimental Protocol:

  • Design and synthesize short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the mRNA of Kinase X.

  • Transfect the cancer cell line with the siRNAs or shRNAs.

  • Validate the knockdown of Kinase X expression by qPCR and Western blotting.

  • Treat the knockdown and control cells with a dose range of BMA and assess cell viability.

  • A rightward shift in the IC50 curve in the knockdown cells would suggest that Kinase X is the target of BMA.

Comparative Analysis of MoA Validation Methods

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Genetic knockout of the target genePermanent and complete loss of target expression; high specificity; clean genetic backgroundTime-consuming to generate knockout lines; potential for off-target effects
CETSA Ligand-induced thermal stabilization of the target proteinIn-cell and in-vivo compatible; provides evidence of direct target engagementNot all protein-ligand interactions result in a thermal shift; requires specific antibodies or mass spectrometry
Affinity Chromatography Immobilized drug captures binding partners from cell lysateCan identify novel targets; provides direct evidence of bindingRequires chemical modification of the drug; potential for false positives due to non-specific binding
RNAi Silencing of target gene expression at the mRNA levelRelatively rapid and high-throughputIncomplete and transient knockdown; potential for off-target effects and interferon response

Kinase X Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Kinase X Cascade cluster_2 Cellular Response cluster_3 Drug Intervention A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase X B->C D Downstream Effector 1 C->D E Downstream Effector 2 C->E F Cell Proliferation D->F G Inhibition of Apoptosis E->G H BMA H->C

Hypothetical signaling pathway of Kinase X.

Conclusion

Validating the mechanism of action of a novel compound is a multifaceted process that often requires the integration of data from several orthogonal approaches. CRISPR-Cas9-mediated gene knockout provides a highly specific and definitive method for confirming the on-target activity of a drug in a cellular context. When combined with biophysical and biochemical methods such as CETSA and affinity chromatography, researchers can build a comprehensive and robust body of evidence to support the proposed MoA. The choice of methodology will depend on the specific research question, available resources, and the characteristics of the compound and its target. For our hypothetical compound BMA, the significant shift in IC50 observed in the Kinase X knockout cells provides strong evidence that its anti-cancer activity is mediated through the inhibition of this specific kinase.

Safety Operating Guide

Essential Procedures for the Safe Disposal of C14H12Br3NO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of C14H12Br3NO, a halogenated organic compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling and disposing of hazardous halogenated organic waste.

I. Immediate Safety and Handling Precautions

Due to its chemical structure—a brominated and nitrogen-containing organic molecule—this compound should be handled as a hazardous substance. Halogenated organic compounds are often toxic and can be harmful upon inhalation, ingestion, or skin contact.[1]

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound. The following table summarizes the required equipment and its purpose.

PPE CategorySpecific EquipmentPurpose
Eye and Face Chemical splash goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.[2]
Hand Chemical-resistant gloves (e.g., Nitrile or Butyl)Prevents skin contact and absorption. Nitrile gloves are suitable for general splash hazards, while butyl gloves offer better resistance to organic solvents.[3][4]
Body Laboratory coat or chemical-resistant apronProtects against spills and contamination of personal clothing.[1][4]
Respiratory Use in a certified chemical fume hoodPrevents inhalation of potentially toxic vapors or dust.[1] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.[4]

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.[1]

  • Keep the compound away from ignition sources as, while many halogenated solvents are not flammable, they can decompose in a fire to form highly toxic gases.[5]

  • Ensure that emergency equipment, such as an eyewash station and safety shower, is readily accessible.

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal environmental regulations. Improper disposal, such as pouring it down the drain, is strictly prohibited due to its potential to contaminate water sources.[6] The primary method for disposal is through a licensed hazardous waste management service.

Step 1: Waste Identification and Segregation

  • Crucially, this compound waste must be segregated as "Halogenated Organic Waste." [1][7]

  • Do not mix it with non-halogenated organic waste.[8] This is because mixed waste streams can complicate the disposal process and increase costs, as non-halogenated solvents can sometimes be recycled as fuel, a process unsuitable for halogenated compounds which can form toxic byproducts upon combustion.[8]

  • Also, keep it separate from other waste categories like heavy metals, aqueous solutions, and strong oxidizing agents.[9]

Step 2: Waste Collection and Containerization

  • Use a dedicated, properly labeled, and compatible waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[5][10]

  • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic" and should list all chemical constituents, including "this compound," with their approximate concentrations.[5][7]

  • Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[10]

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[11] This area should be under the direct control of laboratory personnel.[10]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][10]

  • Provide them with a complete and accurate description of the waste.

  • Follow all their instructions for packaging and transportation.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.[3]

    • Contain the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully collect the absorbent material and the spilled compound using non-sparking tools.

    • Place the collected waste into a labeled hazardous waste container.[3]

    • Clean the spill area with an appropriate solvent and decontaminate it.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • If there is a fire or significant inhalation hazard, activate the fire alarm and evacuate the building.

    • Contact your institution's emergency response team or EHS office immediately.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Collection & Storage cluster_3 Step 3: Final Disposal cluster_4 Emergency Path start Waste Generated identify Identify as Halogenated Organic Waste start->identify spill Spill Occurs start->spill segregate Segregate from Non-Halogenated & Other Waste identify->segregate container Use Labeled, Compatible Container segregate->container store Store in Satellite Accumulation Area container->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs pickup Arrange for Professional Pickup contact_ehs->pickup small_spill Small Spill: Absorb & Collect spill->small_spill Small large_spill Large Spill: Evacuate & Call for Help spill->large_spill Large small_spill->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guide for C₁₄H₁₂Br₃NO

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical compound C₁₄H₁₂Br₃NO is not a widely documented substance with established, specific safety data. Therefore, this guidance is based on general best practices for handling potentially hazardous, novel, or uncharacterized chemical compounds in a laboratory setting. The presence of multiple bromine atoms and a nitro functional group suggests that this compound should be treated with caution, assuming potential toxicity, reactivity, and skin/eye irritation. A thorough risk assessment should be conducted before any handling.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling C₁₄H₁₂Br₃NO. The following table summarizes the recommended PPE levels for various laboratory activities involving this compound.

Activity LevelTask DescriptionRecommended PPE
Level D General laboratory presence where the chemical is not being actively handled.Safety glasses with side shields, standard laboratory coat, closed-toe shoes.
Level C Handling of the compound in a well-ventilated area or a fume hood, where airborne concentrations are known to be low.Full-face or half-mask air-purifying respirator (NIOSH approved), chemical-resistant clothing (e.g., coverall or long-sleeved jacket), inner and outer chemical-resistant gloves, and chemical-resistant boots.[1][2]
Level B Situations requiring a high level of respiratory protection with less skin protection needed. This may include initial handling of the compound or responding to a small spill.Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, and outer chemical-resistant boots.[1][2]
Level A Required when the highest level of respiratory, skin, eye, and mucous membrane protection is necessary, such as in the event of a large or uncontained spill.Positive-pressure, full face-piece SCBA, fully encapsulating chemical-protective suit, inner and outer chemical-resistant gloves, and chemical-resistant boots.[1][2]

General PPE Components:

  • Eye and Face Protection: Chemical splash goggles and a face shield should be worn when there is a risk of splashes or airborne particles.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves for defects before use and remove them before touching personal items or leaving the laboratory.[5][6]

  • Body Protection: A chemical-resistant apron or lab coat is essential to protect against splashes.[5]

  • Respiratory Protection: The type of respiratory protection depends on the assessed risk of inhalation.[1][3]

Experimental Protocols

Safe Handling Protocol:

  • Preparation and Inspection: Before handling, ensure that all necessary PPE is available and in good condition. Inspect the fume hood to ensure it is functioning correctly.

  • Work Area Setup: Designate a specific area within a certified chemical fume hood for handling C₁₄H₁₂Br₃NO. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

    • Close the container immediately after use.

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7][8]

Disposal Plan:

  • Waste Segregation: All waste contaminated with C₁₄H₁₂Br₃NO must be segregated as hazardous waste. This includes contaminated gloves, bench paper, pipette tips, and any unused compound.

  • Waste Containers: Use clearly labeled, sealed, and chemical-resistant containers for hazardous waste. Never mix incompatible waste streams.[9]

  • Contaminated Materials:

    • Solid waste (gloves, paper towels, etc.) should be placed in a designated, labeled solid hazardous waste container.

    • Liquid waste (solutions containing the compound) should be collected in a labeled, sealed liquid hazardous waste container.

  • Disposal Procedure:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[10][11]

    • Arrange for pickup and disposal by a certified hazardous waste management company.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_work_area Prepare Work Area prep_fume_hood->prep_work_area handle_weigh Weigh Compound prep_work_area->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer clean_decontaminate Decontaminate Work Area handle_transfer->clean_decontaminate emergency_spill Spill handle_transfer->emergency_spill emergency_exposure Personal Exposure handle_transfer->emergency_exposure clean_segregate Segregate Waste clean_decontaminate->clean_segregate clean_dispose Dispose via Certified Vendor clean_segregate->clean_dispose emergency_procedure Seek Medical Attention emergency_spill->emergency_procedure Follow Spill Protocol emergency_exposure->emergency_procedure Follow First Aid

Caption: Workflow for safe handling and disposal of C₁₄H₁₂Br₃NO.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.